AUR1545
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C41H50BrN9O5 |
|---|---|
Peso molecular |
828.8 g/mol |
Nombre IUPAC |
3-[6-[4-[[1-[4-[(3R,5R)-5-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-1-methylpiperidin-3-yl]benzoyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C41H50BrN9O5/c1-46-23-29(19-31(25-46)44-34-21-43-47(2)41(56)37(34)42)27-3-5-28(6-4-27)39(54)50-13-11-26(12-14-50)22-48-15-17-49(18-16-48)32-7-8-33-30(20-32)24-51(40(33)55)35-9-10-36(52)45-38(35)53/h3-8,20-21,26,29,31,35,44H,9-19,22-25H2,1-2H3,(H,45,52,53)/t29-,31+,35?/m0/s1 |
Clave InChI |
CNPXSLCFWMPKRQ-BFFVTFPMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
AUR1545: A Novel KAT2A/B Degrader for Small Cell Lung Cancer
A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid tumor growth, early metastasis, and the swift development of therapeutic resistance.[1] Recent advancements in our understanding of the molecular drivers of SCLC have identified novel therapeutic targets. Among these is the histone acetyltransferase KAT2A, a key driver of tumor cell plasticity in SCLC.[2] AUR1545, a potent and selective small molecule degrader of both KAT2A and its paralog KAT2B, has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound in the context of SCLC.
Introduction to this compound and its Target: KAT2A/B
This compound is a precursor small molecule to the clinical development candidate AUTX-703.[3] It functions as a heterobifunctional protein degrader, specifically targeting the histone acetyltransferases KAT2A and KAT2B for ubiquitination and subsequent proteasomal degradation.[4] The identification of KAT2A/B as a therapeutic target in SCLC stems from the use of proprietary AI and machine learning platforms, such as AURIGIN™, which compare cancerous and normal cell states to uncover novel cancer dependencies.[3][5] In SCLC, KAT2A/B is implicated in maintaining a highly plastic and proliferative state, preventing terminal differentiation and promoting tumor growth.[2][5]
Mechanism of Action in SCLC
The primary mechanism of action of this compound in SCLC is the potent and selective degradation of KAT2A and KAT2B.[3][4] This degradation induces a profound shift in the cellular state of SCLC cells. Specifically, treatment with this compound leads to:
-
Inhibition of Proliferation: By degrading KAT2A/B, this compound effectively halts the uncontrolled cell division characteristic of SCLC.[2][3]
-
Induction of a More Differentiated Cell State: this compound promotes a transition from a dedifferentiated, neuroendocrine state to a more differentiated, epithelial-like state.[5][6] This change in cell identity is associated with a less aggressive tumor phenotype.
The proposed signaling pathway for this compound's action in SCLC is depicted below:
Caption: Proposed mechanism of action of this compound in SCLC cells.
Preclinical Efficacy Data
This compound has demonstrated significant preclinical activity in various SCLC models. The quantitative data from these studies are summarized below.
In Vitro Potency
The anti-proliferative activity of this compound was assessed in the NCI-H1048 SCLC cell line.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| NCI-H1048 | SCLC | 1.5 | [4] |
| MOLM-13 | AML | 1.2 | [4] |
| LASCPC-01 | NEPC | 5 | [4] |
Table 1: In vitro growth inhibition (GI50) of this compound in various cancer cell lines.
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using the NCI-H1048 SCLC cell line.
| Animal Model | Cell Line | Treatment Dose | Tumor Growth Inhibition (%) | Body Weight Change | Reference |
| Nude BALB/c mice xenograft | NCI-H1048 | 30 mg/kg (IP) | 70 | No change noted | [4] |
Table 2: In vivo efficacy of this compound in an SCLC xenograft model.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments with this compound are not publicly available, the following sections describe the general methodologies typically employed for the types of studies cited.
In Vitro Cell Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in SCLC cell lines.
General Protocol:
-
Cell Culture: The NCI-H1048 SCLC cell line is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The GI50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: A generalized workflow for an in vitro cell proliferation assay.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of SCLC.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., Nude BALB/c) are used.
-
Tumor Implantation: NCI-H1048 SCLC cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 30 mg/kg) via intraperitoneal (IP) injection, while the control group receives a vehicle.
-
Continued Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion and Future Directions
This compound represents a promising, targeted approach for the treatment of SCLC. Its mechanism of action, centered on the degradation of KAT2A/B, leads to a desirable shift in the SCLC cell state from proliferative to differentiated. The preclinical data demonstrate potent in vitro and in vivo activity. Further optimization of this compound has led to the development of AUTX-703, an orally bioavailable clinical candidate.[5] Future research will likely focus on the clinical development of AUTX-703, including the identification of predictive biomarkers to select patients most likely to respond to this novel therapy. An Investigational New Drug (IND) application for AUTX-703 is anticipated in late 2024, with clinical development planned to begin in early 2025.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 4. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 5. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 6. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
AUR1545: A Technical Guide to a Selective KAT2A/B Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUR1545 is a potent and selective heterobifunctional degrader that serves as a chemical probe for the lysine (B10760008) acetyltransferases (KAT) 2A (also known as GCN5) and 2B (also known as PCAF). Developed by Auron Therapeutics, this compound is an advanced tool compound that evolved from the earlier degrader, AUR101, exhibiting improved drug-like properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its use in cancer research. This compound has demonstrated significant anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC), by inducing the degradation of KAT2A and KAT2B.[3][4][5]
Mechanism of Action
As a heterobifunctional degrader, this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate KAT2A and KAT2B proteins.[6][7] The molecule consists of three key components: a ligand that binds to KAT2A/B, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon), and a linker connecting these two elements.[3] This tripartite structure facilitates the formation of a ternary complex between KAT2A/B and the E3 ligase, leading to the ubiquitination of KAT2A/B and their subsequent degradation by the proteasome.[6][8] This targeted protein degradation approach offers a powerful alternative to traditional small-molecule inhibitors.
References
- 1. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 6. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Histone Acetyltransferases in Neuroendocrine Tumors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their primary function is to transfer an acetyl group to lysine (B10760008) residues on histone and non-histone proteins, a process that typically leads to a more open chromatin structure and transcriptional activation.[1] In the context of oncology, the dysregulation of HAT activity is a recurring theme, contributing to the aberrant gene expression profiles that drive tumorigenesis.[2] Neuroendocrine tumors (NETs), a heterogeneous group of malignancies arising from neuroendocrine cells, are increasingly understood to be influenced by such epigenetic alterations. This guide provides a technical overview of the role of key HATs in NETs, focusing on their mechanisms of action, relevant signaling pathways, and the potential for therapeutic targeting. We consolidate quantitative data, present detailed experimental protocols, and visualize complex molecular interactions to serve as a comprehensive resource for the research and drug development community.
Key Histone Acetyltransferases in Neuroendocrine Tumors
While the role of histone deacetylases (HDACs) has been more extensively studied in NETs, emerging evidence points to the critical involvement of specific HATs, particularly the p300/CBP, GCN5, and TIP60 families.
p300/CBP (KAT3A/KAT3B)
The closely related proteins p300 (E1A-associated protein p300) and CREB-binding protein (CBP) are master transcriptional co-activators that integrate signals from numerous pathways to regulate genes involved in cell proliferation, differentiation, and apoptosis.[3] Their function is frequently dysregulated in cancer.[4] In pancreatic cancer, which shares some characteristics with pancreatic NETs (pNETs), p300 is aberrantly expressed in a majority of ductal adenocarcinoma tissues and in all tested pancreatic cancer cell lines.[5] Furthermore, mutations in CREBBP (the gene encoding CBP) have been identified in NETs and are associated with reduced SSTR2 expression, a key biomarker and therapeutic target in these tumors.[6] This suggests that alterations in p300/CBP function are a significant factor in NET pathogenesis.
GCN5 (KAT2A)
General control non-derepressible 5 (GCN5) is the catalytic subunit of several HAT complexes, including the SAGA complex.[7] It primarily acetylates histone H3 at multiple lysine residues, a mark of active transcription.[8] In the context of lung cancer, including non-small cell lung cancer (NSCLC) which can have neuroendocrine features, GCN5 is highly expressed and its levels correlate with tumor size.[9][10] Studies have shown that GCN5 protein levels are upregulated in NSCLC cells compared to normal lung epithelial cells.[7] This upregulation is critical for driving the expression of key cell cycle regulators.[7][9]
TIP60 (KAT5)
Tat-interactive protein 60 (TIP60) is the catalytic subunit of the NuA4 complex and is the primary acetyltransferase for histone H4.[1] It is involved in a wide range of cellular processes, including DNA repair and apoptosis.[1] While its role across the broad spectrum of NETs is still being elucidated, its function is critical in specific neuroendocrine malignancies like Merkel cell carcinoma (MCC). In MCC, the oncogenic driver MYCL recruits the TIP60-EP400 complex to drive tumor-promoting transcriptional programs.[4] Changes in KAT5 gene expression have been linked to cancer progression in various tumor types, establishing it as an important tumor suppressor in many contexts.[4]
Quantitative Data on HATs in Neuroendocrine and Related Cancers
The following tables summarize key quantitative data regarding HAT expression and the efficacy of their inhibitors.
Table 1: Expression Levels of HATs in Neuroendocrine and Related Cancers
| HAT | Cancer Type | Tissue/Cell Line | Method | Key Finding | Reference |
| p300 (KAT3B) | Pancreatic Ductal Adenocarcinoma | Human Tumor Tissues | Immunohistochemistry (IHC) | 81% (9 out of 11) of tumors showed strong p300 expression, primarily in the nucleus. | [5] |
| p300 (KAT3B) | Pancreatic Cancer | PSN1, BXPC3, MIAPaCa2, Hs766T, Panc1 cell lines | Western Blot | All five cell lines showed varying levels of endogenous p300 expression. | [5] |
| GCN5 (KAT2A) | Non-Small Cell Lung Cancer (NSCLC) | Human Tumor Tissues vs. Normal | IHC & mRNA Analysis | GCN5 protein and mRNA levels are significantly upregulated in lung cancer tissues compared to adjacent normal tissues. | [7][9] |
| GCN5 (KAT2A) | Non-Small Cell Lung Cancer (NSCLC) | Human Tumor Tissues | IHC Score Analysis | GCN5 expression score positively correlates with tumor size. | [9][10] |
| CREBBP (KAT3A) | Neuroendocrine Tumors | Patient Tumor Cells | Single-cell SNV analysis | CREBBP mutations were found in over 50% of patients and were more frequent in tumors with low/negative SSTR2 expression. | [6] |
Table 2: In Vitro Efficacy of HAT Inhibitors in Cancer Cell Lines
| Inhibitor | Target HAT(s) | Cell Line | Cancer Type | IC50 | Reference |
| C646 | p300 | Mouse Maxillary Mesenchyme Cells | N/A (Developmental Model) | Effective at 10 µM for inhibiting HAT activity and Wnt signaling. | [11] |
| Adavivint (SMAR-029) | CBP/β-catenin interaction | NT-38 (APC-mutated GEP-NEN cell line) | Gastroenteropancreatic Neuroendocrine Neoplasm | 21.6 nM | [12] |
| GMX-1778 | NAMPT (indirectly affects HATs) | NH-6, Kelly, NCI-H82 (Neuroendocrine cell lines) | Neuroblastoma, SCLC | 0.9 to 30 nM | [13] |
| STF-118804 | NAMPT (indirectly affects HATs) | NH-6, Kelly, NCI-H82 (Neuroendocrine cell lines) | Neuroblastoma, SCLC | 0.9 to 30 nM | [13] |
Signaling Pathways Involving HATs in Neuroendocrine Tumors
HATs do not operate in isolation; they are key nodes in complex signaling networks that drive oncogenesis. The following diagrams illustrate two critical pathways where HATs play a central role in neuroendocrine and related malignancies.
p300/CBP in the Wnt/β-catenin Pathway in Pancreatic Tumors
The Wnt/β-catenin signaling pathway is fundamental to both development and cancer.[14] Its dysregulation is a known factor in gastrointestinal cancers. In the context of pancreatic tumors, p300/CBP acts as a critical coactivator for β-catenin-mediated transcription. The process begins when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor.[15] This triggers a cascade that leads to the stabilization of β-catenin, allowing it to accumulate and translocate to the nucleus.[14] There, it displaces Groucho/TLE repressors and forms a complex with TCF/LEF transcription factors. p300/CBP is then recruited to this complex, where it can acetylate histones to open the chromatin structure.[16] Additionally, p300 can directly acetylate β-catenin itself at lysine 345, a modification that enhances the binding affinity between β-catenin and TCF4, further potentiating the transcriptional activation of target genes like MYC and Cyclin D1 that drive cell proliferation.[17]
References
- 1. KAT5 - Wikipedia [en.wikipedia.org]
- 2. 3D functional genomics screens identify CREBBP as a targetable driver in aggressive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. KAT5 histone acetyltransferase mutations in cancer cells | microPublication [micropublication.org]
- 5. P300 inhibition enhances gemcitabine-induced apoptosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CREBBP Mutation as a Culprit for Negative SSTR2 PET in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repression of GCN5 expression or activity attenuates c-MYC expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Lysine acetyltransferase GCN5 potentiates the growth of non-small cell lung cancer via promotion of E2F1, cyclin D1, and cyclin E1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of p300 histone acetyltransferase activity in palate mesenchyme cells attenuates Wnt signaling via aberrant E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel preclinical gastroenteropancreatic neuroendocrine neoplasia models demonstrate the feasibility of mutation-based targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 16. embopress.org [embopress.org]
- 17. Acetylation of β-Catenin by p300 Regulates β-Catenin-Tcf4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
AUR1545 Target Engagement in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUR1545 is a potent and selective small molecule degrader of the histone acetyltransferases KAT2A and KAT2B.[1][2] As a precursor to the clinical development candidate AUTX-703, this compound has demonstrated significant anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[3][4][5] This technical guide provides an in-depth overview of this compound's target engagement in cancer cell lines, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological pathways and experimental workflows.
The mechanism of action of this compound involves the selective degradation of KAT2A and KAT2B, leading to profound cell state changes and the inhibition of tumor growth.[4][6] These enzymes are key drivers of cell state plasticity in certain cancers, and their degradation can induce a shift from a dedifferentiated, proliferative state to a more differentiated phenotype.[4]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in several cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) values, demonstrating sub-nanomolar to low nanomolar potency.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.2 | [5] |
| NCI-H1048 | Small-Cell Lung Cancer (SCLC) | 1.5 | [5] |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | 5 | [5] |
Signaling Pathway and Mechanism of Action
This compound functions as a heterobifunctional degrader, bringing KAT2A and KAT2B into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these key histone acetyltransferases alters the acetylation landscape of both histone and non-histone proteins, impacting gene expression and cellular processes critical for cancer cell survival and proliferation. One of the key downstream effects is the destabilization of oncogenic transcription factors such as c-MYC and E2F1, which are known to be regulated by KAT2A/B-mediated acetylation.[7]
Figure 1: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The following sections detail representative protocols for key experiments used to characterize the target engagement and cellular effects of this compound.
Western Blotting for KAT2A/B Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of KAT2A and KAT2B proteins in cancer cell lines following treatment with this compound.
a. Cell Lysis
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
b. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for KAT2A, KAT2B, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the anti-proliferative effects of this compound.[8]
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[4][9]
a. Cell Treatment and Heat Challenge
-
Treat cultured cells with this compound or vehicle control for a sufficient time to allow for compound uptake and target binding.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
b. Cell Lysis and Fractionation
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
c. Protein Analysis
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble KAT2A/B at each temperature point by Western blotting as described previously.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound.
Figure 2: A representative workflow for the preclinical evaluation of a targeted protein degrader.
Conclusion
This compound is a valuable research tool and a precursor to a clinical candidate that effectively targets and degrades KAT2A and KAT2B in cancer cells. Its potent anti-proliferative activity in AML, SCLC, and NEPC cell lines highlights the therapeutic potential of targeting these histone acetyltransferases. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the mechanism of action and efficacy of this compound and similar molecules in the pursuit of novel cancer therapies.
References
- 1. promega.in [promega.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.de]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Effects of KAT2A/KAT2B Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to KAT2A and KAT2B
Lysine (B10760008) acetyltransferases (KATs) are crucial enzymes that mediate the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification, known as lysine acetylation, plays a pivotal role in regulating chromatin structure and gene expression, as well as modulating the function of numerous proteins involved in diverse cellular processes. Among the various KAT families, KAT2A (also known as GCN5) and KAT2B (also known as PCAF) are highly homologous members of the GNAT (GCN5-related N-acetyltransferase) family. They function as the catalytic subunits of large multi-protein complexes, primarily the SAGA (Spt-Ada-Gcn5-Acetyltransferase) and ATAC (Ada-Two-A-Containing) complexes, which are involved in transcriptional regulation.[1][2]
Given their significant roles in gene transcription and cellular processes, dysregulation of KAT2A and KAT2B activity has been implicated in the pathogenesis of various diseases, most notably cancer.[3][4][5] Their overexpression or aberrant activity can lead to oncogenic gene expression programs, promoting cell proliferation, survival, and therapeutic resistance.[6][7][8] This has positioned KAT2A and KAT2B as attractive therapeutic targets. The development of small molecules that induce their degradation, such as proteolysis-targeting chimeras (PROTACs), represents a promising strategy to abolish their functions and exploit their therapeutic potential.[9][10][11] This technical guide provides a comprehensive overview of the biological effects of KAT2A and KAT2B degradation, summarizing key quantitative data and detailing relevant experimental protocols.
Biological Roles of KAT2A and KAT2B in Cellular Homeostasis
KAT2A and KAT2B are integral to maintaining cellular homeostasis through their enzymatic activity on a wide array of substrates.
-
Transcriptional Regulation: The most well-characterized function of KAT2A and KAT2B is the acetylation of histones, particularly Histone H3 at lysine 9 (H3K9ac), a mark strongly associated with active gene transcription.[1][12] By acetylating histones within nucleosomes, they neutralize the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[13] They are recruited to gene promoters by transcription factors to facilitate transcriptional activation.[14]
-
Non-Histone Protein Acetylation: Beyond histones, KAT2A and KAT2B acetylate a vast number of non-histone proteins, thereby regulating their stability, localization, and enzymatic activity.[3][4][5] A large-scale proteomic study identified 1569 acetylation sites on 398 putative KAT2A/2B targets, highlighting their broad impact on cellular function.[3] These targets are involved in:
-
Cell Cycle Control: Acetylation of proteins like PLK4 by KAT2A/KAT2B regulates centrosome duplication.[3]
-
DNA Damage Response: KAT2B-dependent acetylation of RPA1 is involved in nucleotide excision repair.[3]
-
Signal Transduction: KAT2B can acetylate and regulate the activity of STAT3, a key regulator of inflammation.[3]
-
Oncogene Regulation: KAT2A acetylates the oncoprotein c-MYC, which can lead to an increase in its stability.[4]
-
-
Cellular Processes: Through their diverse substrates, KAT2A and KAT2B are involved in a multitude of fundamental cellular processes, including DNA replication and repair, cell cycle progression and death, actin-mediated cell contraction, and protein transport.[3]
Rationale for Targeting KAT2A/KAT2B for Degradation
The rationale for targeting KAT2A and KAT2B for degradation stems from their frequent dysregulation in cancer and their critical role in sustaining oncogenic programs.
-
Overexpression in Cancer: Aberrant overexpression of KAT2A and KAT2B has been reported in numerous cancers, including glioma, non-small-cell lung carcinoma (NSCLC), colon cancer, and central nervous system tumors.[4] High KAT2A expression often correlates with poor prognosis in breast cancer, NSCLC, and colon cancer.[6]
-
Role as Oncogenic Co-activators: KAT2A and KAT2B act as co-activators for key oncogenic transcription factors such as c-MYC and E2F1, promoting the expression of genes involved in cell proliferation and survival.[4][6][7]
-
Dependency in Cancer Cells: Certain cancers exhibit a strong dependency on KAT2A for their survival and proliferation. For instance, KAT2A has been identified as a vulnerability in Acute Myeloid Leukemia (AML), where its loss or inhibition forces leukemia stem cells to differentiate, leading to the exhaustion of the leukemia pool.[6][15]
-
Advantages of Degradation over Inhibition: Targeted protein degradation using technologies like PROTACs offers several advantages over traditional enzymatic inhibition. Degraders can eliminate both the catalytic and non-catalytic scaffolding functions of the target protein. Furthermore, they can be effective at very low concentrations, acting catalytically to induce the degradation of multiple target protein molecules.[10]
Biological Effects of KAT2A/KAT2B Degradation
The degradation of KAT2A and KAT2B triggers a cascade of biological events, primarily leading to anti-tumor effects in cancer models.
Transcriptional Reprogramming
Degradation of KAT2A/KAT2B leads to a significant alteration of the cellular transcriptome. In neuroblastoma, PROTAC-mediated degradation of KAT2A resulted in the down-regulation of 1456 genes and the up-regulation of 4888 genes.[5] A significant portion of the down-regulated genes are targets of the oncoprotein MYCN, particularly those involved in ribosome biogenesis and RNA processing.[5] Conversely, genes associated with neuronal differentiation are often upregulated, suggesting a shift away from a malignant phenotype.[5] In small-cell lung cancer (SCLC) models, degradation of KAT2A/B induces a shift from a dedifferentiated to a more epithelial-like cell state.[16][17]
Cell Cycle Arrest and Apoptosis
Depletion of KAT2A/KAT2B has been shown to impede cell cycle progression and induce apoptosis in cancer cells. In diffuse large B-cell lymphoma (DLBCL), knockdown of KAT2A resulted in an increased proportion of cells in the G2/M phase of the cell cycle and a significant increase in the rate of apoptosis.[18]
Induction of Differentiation
A key consequence of KAT2A/KAT2B degradation in several cancer models is the induction of cellular differentiation. In AML, loss of KAT2A prompts leukemia stem cells to move out of self-renewal and into differentiation.[15] Similarly, treatment of SCLC cells with a KAT2A/B degrader induced a significant shift to a more differentiated epithelial cell state.[16]
Effects on Tumor Growth in vivo
The anti-proliferative and pro-differentiative effects observed in vitro translate to anti-tumor efficacy in vivo. In mouse xenograft models of SCLC, oral administration of the KAT2A/B degrader AUTX-703 led to dose-dependent inhibition of tumor growth, with a maximum tumor growth inhibition of 70%.[17] Similarly, the degrader AUR1545 exhibited a 70% tumor growth inhibition in an SCLC xenograft model.[19]
Quantitative Analysis of KAT2A/KAT2B Degradation
This section provides a summary of key quantitative data related to the effects of KAT2A/KAT2B degradation.
Degradation Efficiency of KAT2A/B Degraders
| Degrader | Cell Line | Target(s) | DC50 | Assay | Reference |
| AUTX-703 | NCI-H1048 | KAT2A/KAT2B | 0.06 nM | Western Blot | [17] |
| Exemplified Compound | MOLM-13 | KAT2A | <1 nM | Western Blot | [20] |
| Exemplified Compound | NCI-H1048 | KAT2A/KAT2B | <1 nM | Western Blot | [20] |
Anti-proliferative Effects of KAT2A/B Degraders
| Degrader | Cell Line/Model | GI50/IC50 | Assay | Reference |
| AUR-1545 | MOLM-13 (AML) | 1.2 nM (GI50) | Cell Viability Assay | [19] |
| AUR-1545 | NCI-H1048 (SCLC) | 1.5 nM (GI50) | Cell Viability Assay | [19] |
| AUR-1545 | LASCPC-01 (NEPC) | 5 nM (GI50) | Cell Viability Assay | [19] |
| AUTX-703 | SCLC PDXOs (12/16 responsive) | 0.2 - 12.8 nM (GI50) | Cell Viability Assay | [17] |
Impact on Gene and Protein Expression
| Condition | Model System | Effect | Quantitative Data | Reference |
| KAT2A Knockdown | Neuroblastoma | Gene Down-regulation | 494 genes | [5] |
| KAT2A Knockdown | Neuroblastoma | Gene Up-regulation | 1268 genes | [5] |
| KAT2A PROTAC Degradation | Neuroblastoma | Gene Down-regulation | 1456 genes | [5] |
| KAT2A PROTAC Degradation | Neuroblastoma | Gene Up-regulation | 4888 genes | [5] |
| KAT2A Knockdown | Neuroblastoma | MYCN Protein Reduction | 30-60% | [5] |
| KAT2A Knockdown | DLBCL | Increase in G2/M phase cells | Statistically significant | [18] |
| KAT2A Knockdown | DLBCL | Increased Apoptosis | Statistically significant | [18] |
Experimental Protocols
This section details the methodologies for key experiments used to study the biological effects of KAT2A/KAT2B degradation.
PROTAC-mediated Degradation of KAT2A/KAT2B
Objective: To induce the degradation of endogenous KAT2A and/or KAT2B in cultured cells.
Principle: A PROTAC is a heterobifunctional molecule with one end binding to the target protein (KAT2A/B) and the other end recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[10]
Protocol:
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
PROTAC Preparation: Prepare a stock solution of the KAT2A/B PROTAC degrader (e.g., AUR-1545, AUTX-703) in a suitable solvent like DMSO.
-
Treatment: Dilute the PROTAC stock solution in culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing the PROTAC. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western Blot, RNA-seq). For adherent cells, wash with PBS, then lyse directly in the plate. For suspension cells, pellet by centrifugation and then lyse.
Western Blot for KAT2A/B and Histone Acetylation
Objective: To quantify the levels of KAT2A, KAT2B, and histone acetylation marks (e.g., H3K9ac) following degrader treatment.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for KAT2A, KAT2B, H3K9ac, and a loading control (e.g., β-actin, GAPDH, or total Histone H3) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[21]
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.
Chromatin Immunoprecipitation-sequencing (ChIP-seq) for Histone Marks
Objective: To identify the genomic regions where histone acetylation (e.g., H3K9ac) is altered upon KAT2A/B degradation.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K9ac) overnight at 4°C. Use magnetic beads (Protein A/G) to pull down the antibody-chromatin complexes.[22]
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[7]
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.[23]
RNA-sequencing (RNA-seq) for Gene Expression Analysis
Objective: To profile the global changes in gene expression following KAT2A/B degradation.
Protocol:
-
RNA Isolation: Extract total RNA from cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control of the sequencing reads, align them to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between treated and control samples.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of KAT2A/B degradation on cell proliferation and viability.
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[3]
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.[25]
-
Compound Treatment: Treat the cells with a serial dilution of the KAT2A/B degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified time period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.[25]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[25]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.[26]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of KAT2A/B degradation on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the KAT2A/B degrader or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Histone Acetylation ELISA
Objective: To quantify the overall levels of a specific histone acetylation mark in cell lysates.
Principle: This is a sandwich ELISA where a pan-histone H3 antibody is coated on the plate to capture histone H3, and a specific antibody against an acetylated lysine residue is used for detection.[16][27]
Protocol:
-
Sample Preparation: Prepare cell lysates, for example, by acid extraction of histones.
-
Assay Procedure:
-
Add samples or standards to the wells of the antibody-coated microplate. Incubate for 2.5 hours at room temperature.[16]
-
Wash the wells.
-
Add the primary antibody specific for the acetylated histone mark and incubate for 1 hour at room temperature.[16]
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[16]
-
Wash the wells.
-
Add TMB substrate and incubate for 30 minutes at room temperature to allow color development.[16]
-
Add a stop solution and read the absorbance at 450 nm.[16]
-
-
Data Analysis: Generate a standard curve and determine the concentration of the acetylated histone in the samples.
Signaling Pathways and Molecular Interactions
The degradation of KAT2A and KAT2B impacts multiple signaling pathways, largely due to their role as transcriptional co-activators and modifiers of key signaling proteins.
dot
Caption: Workflow of PROTAC-mediated KAT2A/B degradation and its downstream effects.
One notable example is the interplay with the MYCN oncogene in neuroblastoma. MYCN recruits KAT2A to chromatin to drive the expression of pro-growth genes.[5] Degradation of KAT2A not only reduces the acetylation marks required for this transcription but also leads to a decrease in MYCN protein levels, suggesting a feed-forward loop.[5]
In cholangiocarcinoma, KAT2B has been shown to interact with the transcription factor SP1 to induce the expression of the tumor suppressor NF2, which in turn inhibits oncogenic YAP signaling.[28] Degradation of KAT2B would therefore be expected to relieve this suppression and promote YAP activity, highlighting the context-dependent roles of these enzymes.
dot
Caption: KAT2B-NF2-YAP signaling axis in cholangiocarcinoma.
Conclusion and Future Directions
The degradation of KAT2A and KAT2B has emerged as a compelling therapeutic strategy, particularly for cancers that are dependent on their activity. The development of potent and selective degraders has provided valuable tools to probe the biological functions of these acetyltransferases and has shown significant promise in preclinical models of various cancers, including AML, SCLC, and neuroblastoma. The profound effects on transcriptional reprogramming, cell cycle, apoptosis, and differentiation underscore the therapeutic potential of this approach.
Future research should focus on several key areas:
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to KAT2A/B degraders will be crucial for patient stratification in clinical trials.
-
Mechanisms of Resistance: Understanding potential mechanisms of resistance to KAT2A/B degradation will be important for developing combination therapies.
-
Selective Degradation: Developing degraders that can selectively target KAT2A or KAT2B may help to dissect their individual roles and potentially reduce off-target effects.
-
Expansion to Other Diseases: Given the fundamental roles of KAT2A and KAT2B, exploring the utility of their degradation in other diseases, such as inflammatory and metabolic disorders, is a promising avenue for future investigation.
This technical guide provides a solid foundation for understanding the biological consequences of KAT2A and KAT2B degradation. The provided data and protocols should serve as a valuable resource for researchers in both academia and industry who are working to further elucidate the roles of these important enzymes and to develop novel therapeutics targeting them.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 4. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYCN and KAT2A form a feedforward loop to drive an oncogenic transcriptional program in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Histone acetyltransferase KAT2A modulates neural stem cell differentiation and proliferation by inducing degradation of the transcription factor PAX6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-seq Library Preparation and Sequencing [bio-protocol.org]
- 14. escholarship.org [escholarship.org]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 16. raybiotech.com [raybiotech.com]
- 17. KAT2A/B degrader has activity in small-cell lung cancer models | BioWorld [bioworld.com]
- 18. Histone regulator KAT2A acts as a potential biomarker related to tumor microenvironment and prognosis of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 20. Auron Therapeutics discovers new KAT2A and KAT2B degradation inducers | BioWorld [bioworld.com]
- 21. origene.com [origene.com]
- 22. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. liulab-dfci.github.io [liulab-dfci.github.io]
- 24. RNA-Seq Library Preparation | RNA Lexicon [lexogen.com]
- 25. promega.com [promega.com]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. raybiotech.com [raybiotech.com]
- 28. PathScan® Acetylated Histone H3 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
AUR1545: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
AUR1545 is a potent and selective small molecule degrader of the histone acetyltransferases (HATs) KAT2A and KAT2B.[1][2][3][4][5][6] By inducing the degradation of these key epigenetic modulators, this compound profoundly alters the transcriptional landscape of cancer cells, leading to growth inhibition and the induction of a more differentiated cell state. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on gene transcription, and detailed methodologies for key experiments. This compound serves as a precursor to the clinical development candidate AUTX-703 and represents a promising therapeutic strategy for cancers dependent on KAT2A/B activity, including Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[2][3][7][8][9][10]
Introduction to this compound and its Targets: KAT2A and KAT2B
This compound is a heterobifunctional small molecule designed to induce the selective degradation of KAT2A (also known as GCN5) and its paralog KAT2B (also known as PCAF). These enzymes are the catalytic subunits of two distinct transcriptional coactivator complexes: SAGA (Spt-Ada-Gcn5-Acetyltransferase) and ATAC (Ada-Two-A-Containing).[11] Within these complexes, KAT2A/B acetylate histone tails, most notably Histone H3 at lysine (B10760008) 9 (H3K9ac), leading to a more open chromatin structure and transcriptional activation.[11] Beyond histones, KAT2A/B can also acetylate and regulate the stability of non-histone proteins critical for oncogenesis, such as c-Myc, the Androgen Receptor (AR), and NF-κB.[11] In several cancer types, including AML, SCLC, and NEPC, KAT2A and KAT2B are highly expressed and play a crucial role in maintaining a proliferative and plastic, undifferentiated cell state. By targeting KAT2A and KAT2B for degradation, this compound offers a novel therapeutic approach to reverse these oncogenic cell states.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
As a degrader, this compound is presumed to function by simultaneously binding to a target protein (KAT2A or KAT2B) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome. This event leads to a rapid and sustained depletion of cellular KAT2A and KAT2B levels.
Impact on Gene Transcription and Cellular Phenotype
The degradation of KAT2A/B by this compound initiates a cascade of downstream effects, ultimately altering gene expression programs that govern cell fate. The primary consequences of this compound treatment are:
-
Inhibition of Cell Growth: By removing key transcriptional activators, this compound downregulates the expression of genes essential for cell proliferation and survival.
-
Induction of Differentiation: this compound promotes a shift from a plastic, stem-like state to a more terminally differentiated phenotype. In AML models, this manifests as monocytic differentiation, while in SCLC and NEPC models, an epithelial differentiation program is induced.[7][11]
-
Transcriptional Reprogramming: RNA sequencing (RNA-Seq) analyses of cancer cells treated with this compound's precursor have revealed a profound impact on the transcriptome. Key observations include an upregulation of genes associated with myeloid differentiation and a downregulation of genes related to stemness, translation, and replication.[11]
Quantitative Data
The following tables summarize the in vitro potency of this compound in various cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | DC90 (nM) | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <1 | ~1 | <10 |
| NCI-H1048 | Small Cell Lung Cancer (SCLC) | <1 | ~1 | <10 |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | <1 | ~1 | <10 |
Data adapted from Straley et al., AACR Annual Meeting 2024. DC50: Concentration for 50% maximal degradation. DC90: Concentration for 90% maximal degradation. GI50: Concentration for 50% maximal inhibition of growth.
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition |
| NCI-H1048 (SCLC) | 30 mg/kg, once weekly, intraperitoneal | 70% |
Data adapted from Straley et al., AACR Annual Meeting 2024.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound mechanism of action leading to altered gene transcription.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's preclinical activity.
Experimental Protocols
Disclaimer: The following are representative protocols. Specific reagents and conditions may need to be optimized.
Western Blot for KAT2A/B Degradation
-
Cell Culture and Treatment: Seed cancer cells (e.g., NCI-H1048) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 24, or 48 hours).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% Tris-Glycine gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against KAT2A, KAT2B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity to determine DC50 values.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of media.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include wells with vehicle control (for 100% viability) and a cytotoxic agent or no cells (for background).
-
Incubation: Incubate plates for an extended period (e.g., 7 days) to allow for anti-proliferative effects to manifest.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a 1:1 volume ratio with the cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the dose-response curve to calculate the GI50 value.
RNA Sequencing and Analysis
-
Sample Collection: Treat cells with this compound or vehicle control for a defined period (e.g., 48 hours). Harvest cells and extract total RNA using a column-based kit, including an on-column DNase digestion step.
-
Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from high-quality total RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth.
-
Bioinformatics Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to a reference genome.
-
Differential Gene Expression (DEG): Quantify gene expression and perform DEG analysis between this compound-treated and vehicle-treated samples.
-
Gene Set Enrichment Analysis (GSEA): Use the ranked list of differentially expressed genes to perform GSEA to identify enriched or depleted biological pathways and gene signatures (e.g., hallmark gene sets, GO terms).
-
Conclusion
This compound is a powerful chemical probe and a precursor to a clinical candidate that effectively targets the epigenetic regulators KAT2A and KAT2B for degradation. Its mechanism of action leads to a profound and selective anti-proliferative effect in cancer models that are dependent on these acetyltransferases. The data strongly support the therapeutic hypothesis that inducing the degradation of KAT2A/B can reverse oncogenic cell states and inhibit tumor growth. The methodologies and data presented in this guide provide a framework for further investigation into the therapeutic potential of KAT2A/B degradation in oncology.
References
- 1. SAGA and ATAC Histone Acetyl Transferase Complexes Regulate Distinct Sets of Genes and ATAC Defines a Class of p300-Independent Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT2A complexes ATAC and SAGA play unique roles in cell maintenance and identity in hematopoiesis and leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. nacalai.com [nacalai.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
Unraveling the Selectivity Profile of AUR1545: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUR1545 is a potent and selective degrader of the histone acetyltransferases (HATs) KAT2A (also known as GCN5) and KAT2B (also known as PCAF).[1][2] As a heterobifunctional degrader, this compound induces the degradation of these key epigenetic regulators, leading to anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[1][3][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, compiling available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Selectivity and Potency of this compound
This compound has been characterized as a sub-nanomolar degrader of KAT2A and KAT2B.[4][5] Its development represents an improvement over earlier tool compounds, such as AUR101, exhibiting enhanced "drug-like" properties that enable in vivo studies.[6][7]
Quantitative Cellular Activity
The following table summarizes the degradation and growth inhibition data for this compound in various cancer cell lines, as presented at the American Association for Cancer Research (AACR) Annual Meeting.
| Cell Line | Cancer Type | DC50 (nM) [KAT2A/B] | DC90 (nM) [KAT2A/B] | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <1 | ~1 | 1.2[1] |
| NCI-H1048 | Small-Cell Lung Cancer (SCLC) | <1 | ~1 | 1.5[1] |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | <1 | ~1 | 5[1] |
Caption: Summary of this compound cellular activity. DC50 and DC90 represent the concentrations for 50% and 90% degradation of KAT2A/B, respectively. GI50 is the concentration for 50% growth inhibition.
Proteomic Selectivity
A mass spectrometry-based proteomics analysis was performed to assess the selectivity of this compound. In NCI-H1048 SCLC cells treated with 1 nM this compound (a concentration above the DC90 for KAT2A/B degradation) for 4 hours, the results demonstrated high selectivity for the intended targets. The volcano plot from this experiment shows that KAT2A and KAT2B were the most significantly degraded proteins.
Caption: Volcano plot of proteomic analysis of this compound-treated cells.[4]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been fully disclosed in the public domain. However, based on standard methodologies, the following sections outline the likely procedures employed.
Western Blotting for KAT2A/B Degradation
This protocol describes a general method for assessing protein degradation via Western blotting.
Caption: A typical workflow for Western blot analysis.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLM-13, NCI-H1048) are cultured under standard conditions and treated with varying concentrations of this compound or DMSO (vehicle control) for specified durations (e.g., 4, 24, 48 hours).[4][8]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for KAT2A, KAT2B, and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.[8]
Cell Growth Inhibition Assay
This protocol outlines a general method for determining the half-maximal growth inhibition (GI50) of a compound.
Caption: A typical workflow for a cell growth inhibition assay.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere (for adherent cells) or stabilize.[9][10]
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 7 days) to allow for cell proliferation.[9]
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[10]
-
Data Acquisition: The luminescence or absorbance is read using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and a dose-response curve is generated to calculate the GI50 value.
Signaling Pathway of KAT2A/B and Mechanism of Action of this compound
KAT2A and KAT2B are key components of coactivator complexes that regulate gene transcription through the acetylation of histones, primarily on lysine (B10760008) 9 and 14 of histone H3 (H3K9ac and H3K14ac).[4] This epigenetic modification leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and promoting gene expression. These HATs are involved in various signaling pathways critical for cell growth, proliferation, and differentiation.
This compound, as a heterobifunctional degrader, links KAT2A/B to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins. This depletion of KAT2A/B results in a decrease in histone acetylation at specific gene promoters, altering gene expression programs and ultimately inhibiting cancer cell growth and inducing a more differentiated cell state.
Caption: Proposed mechanism of action of this compound.
References
- 1. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 2. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Science [aurontx.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Auron Unveils Preclinical Data Supporting its Lead Program [globenewswire.com]
- 6. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 7. Auron Presents Preclinical Data at American Chemical [globenewswire.com]
- 8. Autophagic degradation of KAT2A/GCN5 promotes directional migration of vascular smooth muscle cells by reducing TUBA/α-tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
Rationale for Targeting KAT2A/B in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine (B10760008) acetyltransferases (KATs) are critical epigenetic regulators, and among them, KAT2A (GCN5) and KAT2B (PCAF) have emerged as compelling therapeutic targets in solid tumors. These enzymes play a pivotal role in acetylating histone and non-histone proteins, thereby influencing chromatin structure, gene expression, and a multitude of cellular processes that are frequently dysregulated in cancer. Aberrant expression and activity of KAT2A and KAT2B have been linked to tumor initiation, progression, metastasis, and drug resistance across a spectrum of solid malignancies. This technical guide provides an in-depth rationale for targeting KAT2A/B, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
The Role of KAT2A and KAT2B in Cancer Biology
KAT2A and KAT2B are highly homologous lysine acetyltransferases that are integral components of large multi-protein complexes, such as SAGA and ATAC. While initially recognized for their role in histone acetylation and transcriptional activation, it is now evident that they acetylate a vast array of non-histone proteins, impacting nearly all "Hallmarks of Cancer".[1]
KAT2A is frequently overexpressed in a variety of solid tumors and its elevated expression often correlates with poor prognosis.[2] It acts as a transcriptional coactivator for key oncogenic transcription factors, including c-MYC and E2F1, promoting cell proliferation and survival.[3][4] Furthermore, KAT2A-mediated acetylation can stabilize oncoproteins, such as MYCN in neuroblastoma, creating a feedforward loop that drives tumorigenesis.[5] In renal cell carcinoma, KAT2A promotes tumor progression by epigenetically activating the monocarboxylate transporter 1 (MCT1), a key player in cancer cell metabolism. In colon cancer, KAT2A drives metabolic reprogramming and metastasis through the epigenetic activation of E2F1.[6]
KAT2B exhibits a more context-dependent role in cancer, acting as either an oncogene or a tumor suppressor depending on the tumor type.[7] For instance, in epithelial ovarian cancer and cholangiocarcinoma, KAT2B can function as a tumor suppressor by negatively regulating the TGF-β/Smad3/7 and NF2-YAP signaling pathways, respectively.[8][9] Conversely, in other contexts, KAT2B can promote cancer cell invasion and resistance to chemotherapy.[3] KAT2B-mediated acetylation of non-histone targets like STAT3 and AIM2 can influence inflammatory signaling and cell proliferation pathways.[3][10]
Quantitative Data Summary
Expression of KAT2A and KAT2B in Solid Tumors
Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant dysregulation of KAT2A and KAT2B expression across numerous solid tumor types compared to normal tissues.
| Gene | Cancer Type | Expression Status | Reference |
| KAT2A | Bladder Urothelial Carcinoma (BLCA) | Upregulated | [2] |
| Breast Invasive Carcinoma (BRCA) | Upregulated | [2] | |
| Cervical Squamous Cell Carcinoma (CESC) | Upregulated | [2] | |
| Cholangiocarcinoma (CHOL) | Upregulated | [2] | |
| Colon Adenocarcinoma (COAD) | Upregulated | [2] | |
| Esophageal Carcinoma (ESCA) | Upregulated | [2] | |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | [2] | |
| Kidney Chromophobe (KICH) | Upregulated | [2] | |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated | [2] | |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | [2] | |
| Lung Adenocarcinoma (LUAD) | Upregulated | [2] | |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | [2] | |
| Rectum Adenocarcinoma (READ) | Upregulated | [2] | |
| Stomach Adenocarcinoma (STAD) | Upregulated | [2] | |
| Thyroid Carcinoma (THCA) | Upregulated | [2] | |
| KAT2B | Cholangiocarcinoma (CCA) | Downregulated | [8] |
| Epithelial Ovarian Cancer (EOC) | Downregulated | [9] | |
| Breast Cancer | Downregulated | [11] |
Preclinical Activity of KAT2A/B Inhibitors and Degraders
A growing number of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) targeting KAT2A and/or KAT2B are under development, demonstrating promising anti-tumor activity in preclinical models.
| Compound | Target(s) | Cancer Model | Assay Type | Endpoint | Value | Reference |
| AUR1545 | KAT2A/B Degrader | MOLM-13 (AML) | Growth Inhibition | GI50 | 1.2 nM | |
| NCI-H1048 (SCLC) | Growth Inhibition | GI50 | 1.5 nM | |||
| LASCPC-01 (NEPC) | Growth Inhibition | GI50 | 5 nM | |||
| AUTX-703 | KAT2A/B Degrader | AML Models | Differentiation | - | Induces monocytic differentiation | |
| SCLC, NEPC Models | Growth Inhibition | - | Inhibits tumor growth | |||
| WM-8014 | KAT6A (selective over KAT2A/B) | Mouse Embryonic Fibroblasts | Proliferation | IC50 | 2.4 µM | [12] |
| GSK4027 | PCAF/GCN5 Bromodomain | HEK293 cells | Target Engagement (NanoBRET) | IC50 | 60 nM | |
| NU9056 | KAT5 (Tip60), some activity on PCAF | Prostate Cancer Cell Lines | Proliferation | GI50 | 8-27 µM | |
| A-485 | p300/CBP (selective over PCAF/GCN5) | PC-3 (Prostate) | H3K27Ac Inhibition | EC50 | 73 nM | |
| L-Moses | KAT2B | - | - | - | Neuroprotective in models |
Key Experimental Protocols
Histone Acetyltransferase (HAT) Assay
This protocol outlines a general method for measuring the enzymatic activity of KAT2A or KAT2B.
Materials:
-
Recombinant KAT2A or KAT2B enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Detection reagent (e.g., colorimetric or fluorometric probe for Coenzyme A)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and the test compound (inhibitor).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition relative to a vehicle control.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with the test compound at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 10-15 minutes, and then stain with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cancer cell lines cultured to confluence in 6- or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create a "scratch" or a cell-free gap in a confluent monolayer of cells using a pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Chromatin Immunoprecipitation (ChIP-seq)
This technique is used to identify the genome-wide DNA binding sites of a protein of interest.
Materials:
-
Cancer cells
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibody specific to the protein of interest (e.g., KAT2A or a specific histone mark)
-
Protein A/G magnetic beads
-
Enzymes for DNA purification and library preparation
-
Next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the DNA fragments and map the reads to the reference genome to identify protein binding sites.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of a therapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate key signaling pathways involving KAT2A and KAT2B in solid tumors, providing a visual representation of their mechanism of action and rationale for their targeting.
Caption: Oncogenic signaling pathways driven by KAT2A in solid tumors.
Caption: Tumor suppressive signaling pathways modulated by KAT2B.
Caption: Experimental workflow for the development of KAT2A inhibitors.
Conclusion
The accumulating evidence strongly supports the rationale for targeting KAT2A and KAT2B in solid tumors. Their frequent dysregulation, central role in mediating oncogenic signaling, and the promising preclinical activity of novel inhibitors and degraders highlight their potential as valuable therapeutic targets. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug developers to further investigate the roles of KAT2A and KAT2B and to advance the development of novel epigenetic therapies for cancer. Continued research into the specific contexts in which targeting each enzyme will be most effective is crucial for the successful clinical translation of KAT2A/B-directed therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Probe GSK4027 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK4027 | Structural Genomics Consortium [thesgc.org]
- 5. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 genetic screen leads to the discovery of L-Moses, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WM 8014 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The histone lysine acetyltransferase KAT2B inhibits cholangiocarcinoma growth: evidence for interaction with SP1 to regulate NF2-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: AUR1545 for MOLM-13 Cell Culture
Introduction
AUR1545 is a potent and selective heterobifunctional degrader of the histone acetyltransferases KAT2A and its paralog KAT2B.[1][2][3] These enzymes are crucial transcriptional activators involved in early development and have been identified as key drivers of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML).[1][2] In AML cell lines such as MOLM-13, this compound has been demonstrated to inhibit proliferation and induce profound cell state changes consistent with a more mature differentiation phenotype.[2][4] These application notes provide detailed protocols for the culture of MOLM-13 cells and the subsequent treatment with this compound to study its effects on cell proliferation, protein degradation, and cell differentiation.
Mechanism of Action
This compound functions by selectively targeting KAT2A and KAT2B for degradation.[3] As a heterobifunctional degrader, it is presumed to bring these target proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of KAT2A and KAT2B disrupts their role in acetylating histones and other non-histone substrates, which can alter gene expression programs.[4] In MOLM-13 cells, this leads to a shift from a proliferative, plastic state towards a more terminally differentiated monocytic phenotype.[4][5] This therapeutic approach aims to reverse the cancer cells' hijacking of normal developmental pathways.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in the MOLM-13 cell line.
| Parameter | Cell Line | Value | Reference |
| GI50 | MOLM-13 | 1.2 nM | [6] |
Experimental Protocols
MOLM-13 Cell Culture
MOLM-13 cells are human acute myeloid leukemia cells that grow in suspension.[7]
a. Media and Reagents:
-
RPMI-1640 medium (e.g., Gibco, Cat. No. 11875093)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco, Cat. No. 10270106)
-
Penicillin-Streptomycin (10,000 U/mL) (optional, e.g., Gibco, Cat. No. 15140122)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco, Cat. No. 10010023)
-
Trypan Blue Stain (0.4%) (e.g., Gibco, Cat. No. 15250061)
b. Complete Growth Medium:
-
RPMI-1640
-
10% Heat-Inactivated FBS
-
1% Penicillin-Streptomycin (optional)
c. Cell Thawing:
-
Warm complete growth medium to 37°C in a water bath.
-
Quickly thaw the cryovial of MOLM-13 cells in the 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
d. Cell Maintenance and Subculturing:
-
MOLM-13 cells should be maintained at a density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.[8][9]
-
Every 2-3 days, determine the cell density and viability using a hemocytometer or automated cell counter with Trypan Blue exclusion.
-
To subculture, calculate the volume of cell suspension needed to seed a new flask at a density of approximately 1.0 x 10^6 cells/mL.[8]
-
Transfer the calculated volume of cells to a new culture flask and add fresh complete growth medium to the desired final volume.
This compound Treatment Protocol
a. Stock Solution Preparation:
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the compound in sterile DMSO.
-
For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate mass of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[3]
b. Treatment of MOLM-13 Cells:
-
Seed MOLM-13 cells in a multi-well plate or culture flask at the desired density for your specific assay (e.g., 0.5 x 10^6 cells/mL).
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
Add the this compound dilutions or vehicle control (DMSO) to the cell culture wells.
-
Incubate the cells for the desired period (e.g., 48 hours for protein degradation and differentiation analysis, or up to 8 days for proliferation assays).[4]
Cell Proliferation Assay
This protocol is based on assessing cell count after 8 days of treatment.[4]
-
Seed MOLM-13 cells in a 24-well plate at a density of 0.2 x 10^6 cells/mL in 1 mL of complete growth medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO).
-
Incubate the plate at 37°C and 5% CO2 for 8 days.
-
On day 8, resuspend the cells in each well thoroughly.
-
Determine the viable cell count for each condition using a hemocytometer and Trypan Blue staining or an automated cell counter.
-
Calculate the cell proliferation inhibition relative to the vehicle control.
Western Blot for KAT2A/B Degradation
This protocol is based on a 48-hour treatment period.[4]
-
Seed 2 x 10^6 MOLM-13 cells in a 6-well plate in 2 mL of complete growth medium.
-
Treat the cells with this compound (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.
-
Harvest the cells by transferring the suspension to a conical tube and centrifuging at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KAT2A, KAT2B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Differentiation Marker (CD86)
This protocol is based on a 48-hour treatment period to assess the induction of the monocytic differentiation marker CD86.[4]
-
Seed MOLM-13 cells as described for the Western blot protocol.
-
Treat the cells with this compound (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Add a fluorescently conjugated anti-human CD86 antibody (and an appropriate isotype control in a separate tube) to 100 µL of the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer. Gate on the live, single-cell population and quantify the percentage of CD86-positive cells.
Visualizations
Caption: Signaling pathway of this compound in MOLM-13 cells.
Caption: Experimental workflow for studying this compound in MOLM-13 cells.
References
- 1. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 6. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 7. accegen.com [accegen.com]
- 8. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 9. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols for In Vivo Xenograft Studies with AUR1545
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation and in vivo administration of AUR1545, a selective degrader of the histone acetyltransferases KAT2A and KAT2B, for xenograft studies.[1][2] this compound is a precursor small molecule to the clinical candidate AUTX-703 and has demonstrated potent anti-tumor activity in preclinical models of Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][3] This document outlines the mechanism of action, detailed formulation procedures, and a protocol for conducting xenograft studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a heterobifunctional protein degrader that selectively targets KAT2A and its paralogue KAT2B for ubiquitination and subsequent proteasomal degradation.[1][4] In various cancers, including AML, SCLC, and NEPC, cancer cells hijack the normal functions of KAT2A/B to maintain a highly plastic and proliferative state, preventing terminal differentiation.[4][5][6] By degrading KAT2A/B, this compound inhibits tumor growth and induces a shift in cell state towards a more terminally differentiated phenotype.[4][5][7]
Caption: Mechanism of this compound leading to KAT2A/B degradation.
In Vitro Potency
This compound demonstrates potent, subnanomolar degradation of KAT2A/B, leading to growth inhibition in various cancer cell lines.[1][3]
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.2 |
| NCI-H1048 | Small-Cell Lung Cancer (SCLC) | 1.5 |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | 5.0 |
| Data sourced from Auron Therapeutics preclinical data presentations.[1] |
Preparation of this compound for In Vivo Administration
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh, anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Corn Oil
-
Sterile microcentrifuge tubes and syringes
-
Sonicator and/or vortex mixer
Stock Solution Preparation
This compound is insoluble in water and ethanol (B145695) but soluble in DMSO.[8] It is critical to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[2][8]
-
Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.
-
Aid dissolution by vortexing or brief sonication.
-
Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]
In Vivo Formulation Protocols
For in vivo experiments, the working solution should be prepared fresh on the day of administration.[2] The following are established vehicle formulations for achieving a clear solution of this compound at a concentration of ≥ 5 mg/mL.[2]
| Protocol | Vehicle Composition | Final Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Protocol 1 Example (Preparing 1 mL of 5 mg/mL solution):
-
Start with 100 µL of the 50 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Mix until homogeneous. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[2]
In Vivo Xenograft Study Protocol
The following protocol is based on preclinical studies using the NCI-H1048 SCLC cell line in nude mice.[1][6]
Caption: Standard workflow for an in vivo xenograft efficacy study.
Animal Model
-
Species: Immunocompromised mice (e.g., Nude BALB/c).[1]
-
Age/Sex: 6-8 week old female mice are commonly used.
Cell Implantation
-
Culture NCI-H1048 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 2 x 10^7 cells into the rear flank of each mouse.[9]
-
Monitor mice for tumor formation.
Dosing and Administration
-
Once tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment and vehicle control groups.[9]
-
Prepare the this compound dosing solution and vehicle control fresh daily.
-
Administer this compound via intraperitoneal (IP) injection.[6] A previously reported effective dose was 30 mg/kg.[1]
-
The dosing schedule should be determined based on the study design (e.g., daily, once every two days).
Efficacy Monitoring and Endpoint
-
Measure tumor volumes with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Record the body weight of each animal at the same frequency to monitor toxicity.[1]
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of adverse health effects.
-
At the endpoint, tumors can be excised for downstream analysis, such as Western blotting, to confirm the degradation of KAT2A/B.[4]
Summary of Preclinical In Vivo Data
| Parameter | Description |
| Animal Model | Nude BALB/c mice[1] |
| Cell Line | NCI-H1048 (SCLC)[1] |
| Dose | 30 mg/kg[1] |
| Administration Route | Intraperitoneal (IP)[6] |
| Outcome | 70% tumor growth inhibition[1] |
| Tolerability | Well tolerated, no significant change in body weight noted[1] |
Safety and Toxicology Considerations
In preclinical studies, this compound was reported to be well-tolerated at an efficacious dose of 30 mg/kg in mice.[1] However, for any new in vivo study, it is essential to conduct preliminary dose-range-finding or maximum tolerated dose (MTD) studies.[10][11] Researchers should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Continuous monitoring for any signs of toxicity or adverse effects is mandatory.
References
- 1. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Auron Unveils Preclinical Data Supporting its Lead Program [globenewswire.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 6. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 7. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent efficacy and safety toxicology of hydroxypyridinonate actinide decorporation agents in rodents: towards a safe and effective human dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
AUR1545: Recommended Solvents and Protocols for Research Applications
For Immediate Release
These application notes provide detailed protocols for the dissolution of AUR1545, a selective degrader of the histone acetyltransferases KAT2A and KAT2B. The following information is intended for researchers, scientists, and drug development professionals to ensure proper handling and use of this compound in pre-clinical research. Adherence to these guidelines will support the generation of reliable and reproducible data in both in vitro and in vivo experimental settings.
Introduction to this compound
This compound is a potent and selective heterobifunctional degrader targeting KAT2A and KAT2B for ubiquitination and subsequent proteasomal degradation. By inducing the degradation of these key epigenetic modifiers, this compound has demonstrated anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML), small-cell lung carcinoma (SCLC), and neuroendocrine prostate cancer (NEPC)[1]. Its mechanism of action involves disrupting chromatin modification and gene regulation, leading to cell state changes and inhibition of tumor growth[2][3]. Given its therapeutic potential, precise and consistent preparation of this compound solutions is critical for experimental success.
Solubility Data
This compound exhibits distinct solubility characteristics in various solvents, which is a critical consideration for the preparation of stock solutions and experimental formulations. The following table summarizes the solubility data for this compound.
| Solvent System | Application | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | ≥ 50 mg/mL (≥ 60.32 mM)[4] | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[1][4] Ultrasonic treatment may be required to achieve complete dissolution at higher concentrations.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 5 mg/mL (≥ 6.03 mM) | This formulation results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In Vivo | ≥ 5 mg/mL (≥ 6.03 mM) | This formulation also yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | In Vivo | ≥ 5 mg/mL (≥ 6.03 mM) | This formulation is suitable for specific in vivo applications.[1] |
| Water | Not Recommended | Insoluble | [4] |
| Ethanol | Not Recommended | Insoluble | [4] |
Experimental Protocols
Preparation of In Vitro Stock Solutions
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1207 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If precipitation is observed or for high concentrations, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Workflow for preparing this compound in vitro stock solutions.
Preparation of In Vivo Formulations
This section provides protocols for preparing this compound formulations suitable for administration in animal models. The choice of formulation will depend on the specific experimental design and route of administration.
3.2.1. Formulation with PEG300 and Tween-80
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Begin with a pre-prepared high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline solution to reach the final desired volume and concentration.
-
Mix the final solution thoroughly before administration. This protocol should yield a clear solution with a solubility of at least 5 mg/mL.[1]
3.2.2. Formulation with SBE-β-CD
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
20% (w/v) Captisol® (SBE-β-CD) in Saline
-
Sterile tubes
Procedure:
-
Start with a pre-prepared high-concentration stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear and homogeneous solution is formed. This formulation should also achieve a solubility of at least 5 mg/mL.[1]
Mechanism of Action
This compound functions as a heterobifunctional degrader. One end of the molecule binds to the target proteins, KAT2A and KAT2B, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of KAT2A/B, marking them for degradation by the proteasome. The subsequent reduction in KAT2A/B levels alters histone acetylation, leading to changes in gene expression and ultimately inhibiting cancer cell proliferation and survival.
Mechanism of this compound-induced degradation of KAT2A/B.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and its solvents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the powder and concentrated solutions should be performed in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols described are intended as a guide and may require optimization for specific experimental conditions. Researchers should always consult the relevant literature and safety documentation before using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 3. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of AUR1545
For Researchers, Scientists, and Drug Development Professionals
Introduction
AUR1545 is a potent and selective preclinical small molecule degrader of the histone acetyltransferases (HATs) KAT2A and KAT2B.[1][2] These enzymes are key regulators of chromatin structure and gene expression and have been identified as drivers of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[2][3][4] this compound, a precursor to the clinical candidate AUTX-703, has demonstrated significant anti-tumor activity in preclinical models by inducing the degradation of KAT2A/B, leading to inhibition of tumor growth and promoting a more differentiated cell state.[2][3][4][5] These application notes provide detailed protocols for the in vivo administration of this compound, based on currently available preclinical data.
Mechanism of Action: KAT2A/B Degradation
This compound is a heterobifunctional degrader that simultaneously binds to KAT2A/B and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of KAT2A and KAT2B disrupts their ability to acetylate histone and non-histone proteins, thereby altering gene expression programs that are critical for cancer cell proliferation and survival. A key downstream effect of KAT2A/B degradation is the destabilization of oncoproteins such as c-MYC, which are often overexpressed in cancer and drive malignant phenotypes.[1]
Signaling Pathway Diagram
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 3. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Auron Unveils Preclinical Data Supporting its Lead Program [globenewswire.com]
Troubleshooting & Optimization
Technical Support Center: AUR1545 In Vivo Solubility & Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of AUR1545 for in vivo experiments. The following information is curated to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective degrader of the histone acetyltransferases KAT2A and KAT2B, being investigated for its anti-cancer properties in models of Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][2] Like many small molecule inhibitors developed in drug discovery, this compound has poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in vivo.[3][4] Overcoming this solubility challenge is critical for achieving adequate drug exposure in animal models to evaluate its pharmacological effects.
Q2: What are the known solubility properties of this compound?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL.[1] However, it is considered insoluble in water and ethanol.[3] This high solubility in an organic solvent and poor solubility in aqueous solutions necessitates the use of specific formulation vehicles for in vivo administration.
Q3: Are there any ready-to-use formulation protocols for in vivo experiments with this compound?
A3: Yes, several vehicle formulations have been established to achieve a clear solution of this compound at a concentration of at least 5 mg/mL.[1] These formulations utilize common co-solvents, surfactants, and complexing agents to enhance solubility. Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound for in vivo research?
A4: Several formulation strategies are commonly used to enhance the bioavailability of poorly soluble drugs:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) can increase the solubility of a hydrophobic compound.[5][6]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[5] Tween-80 is a common example.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[5][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a frequently used derivative.
-
Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils can improve absorption.[5][7]
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve the dissolution rate.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed during formulation preparation. | The solubility limit of this compound in the chosen vehicle has been exceeded. | Gentle heating and/or sonication can be used to aid dissolution.[1] If precipitation persists, consider preparing a more dilute stock solution or re-evaluating the vehicle composition. |
| Phase separation occurs after adding all solvent components. | The components of the vehicle are not fully miscible at the given ratios. | Ensure thorough mixing after the addition of each solvent. Prepare the formulation by adding each solvent one by one as described in the protocols.[1] |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution of this compound. | Use fresh, anhydrous DMSO for preparing the initial stock solution, as hygroscopic DMSO can negatively impact solubility.[1][3] Ensure the stock solution is completely clear before proceeding. Utilize sonication to aid in the dissolution process. |
| Precipitation is observed at the injection site in the animal. | The formulation is not stable in the physiological environment, leading to drug crashing out of solution upon injection. | This can be a complex issue. Consider using a formulation with a higher concentration of solubilizing agents or switching to a different formulation strategy (e.g., from a co-solvent system to a cyclodextrin-based one). A slower rate of injection may also help. |
| Inconsistent or low drug exposure in pharmacokinetic (PK) studies. | Poor bioavailability due to solubility issues or rapid metabolism/clearance. | While this compound has improved in vivo properties over its predecessor, formulation plays a key role.[4] Ensure the formulation is prepared correctly and is clear before administration. If using the SBE-β-CD formulation for long-term studies (over half a month), it should be used with caution.[1] You may need to explore different administration routes or the formulation strategies mentioned in the FAQs. |
Quantitative Data Summary
The following table summarizes the established formulation protocols for achieving a soluble concentration of this compound for in vivo use.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achieved Solubility | ≥ 5 mg/mL (6.03 mM) | ≥ 5 mg/mL (6.03 mM) | ≥ 5 mg/mL (6.03 mM) |
| Appearance | Clear Solution | Clear Solution | Clear Solution |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Co-solvent Formulation (PEG300/Tween-80)
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved, using sonication if necessary.
-
Vehicle Preparation: In a sterile tube, add the required volumes of each solvent in the following order, ensuring complete mixing after each addition: a. 10% of the final volume with your this compound DMSO stock solution. b. 40% of the final volume with PEG300. c. 5% of the final volume with Tween-80. d. 45% of the final volume with saline.
-
Final Formulation: Vortex the mixture until a clear, homogenous solution is obtained.
Protocol 2: Cyclodextrin-based Formulation (SBE-β-CD)
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 50 mg/mL.
-
Vehicle Preparation: a. Prepare a 20% (w/v) solution of SBE-β-CD in saline. b. For the final formulation, add 10% of the final volume of the this compound DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Final Formulation: Mix thoroughly until the solution is clear. Note: For continuous dosing periods exceeding half a month, this protocol should be chosen carefully.[1]
Protocol 3: Oil-based Formulation
-
Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add 10% of the final volume of the this compound DMSO stock solution to 90% of the final volume of corn oil.
-
Final Formulation: Mix evenly to achieve a clear solution.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for this compound in vivo formulation.
Caption: Troubleshooting logic for formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. kinampark.com [kinampark.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
AUR1545 stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AUR1545 in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, concentrated stock solutions of this compound in DMSO should be stored in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][2] The recommended storage temperature directly impacts the solution's shelf-life.
Q2: How long is an this compound stock solution in DMSO stable when stored at -20°C?
A2: When stored at -20°C, a stock solution of this compound in DMSO is stable for up to one month .[1][3] For longer-term storage, it is highly recommended to store the stock solution at -80°C, which extends its stability to six months.[1][3]
Q3: Why is using high-quality, anhydrous DMSO important for this compound stability?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This water uptake can significantly impact the solubility and stability of compounds like this compound, potentially leading to precipitation or degradation.[1][4][5] Therefore, it is crucial to use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][3]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective heterobifunctional degrader of the histone acetyltransferases KAT2A and its paralogue KAT2B.[3][6][7] By inducing the degradation of these proteins, this compound inhibits tumor growth and promotes changes in cell state, such as differentiation, in various cancer models including Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[6][8]
Compound Stability Data
The following table summarizes the recommended storage conditions and stability periods for this compound.
| Formulation | Storage Temperature | Stability Period |
| In Solvent (DMSO) | -20°C | 1 Month[1][3] |
| -80°C | 6 Months[3] | |
| Powder | -20°C | 3 Years[1][3] |
| 4°C | 2 Years[3] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Precipitation observed in my this compound stock solution upon thawing or after dilution into aqueous media.
-
Possible Cause 1: Water Absorption. The DMSO used may have absorbed atmospheric moisture, reducing the solubility of this compound.[1][4]
-
Possible Cause 2: Solubility Limit Exceeded. The final concentration of this compound in your aqueous experimental medium may be too high.
-
Solution: Try lowering the final working concentration. When diluting, pre-warm the aqueous medium to 37°C and add the DMSO stock drop-wise while vortexing to ensure rapid dispersion.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[2]
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing the same stock vial can compromise compound stability and lead to precipitation.
Issue 2: I am observing a decrease in the biological activity of this compound in my long-term experiments.
-
Possible Cause 1: Compound Degradation. If the stock solution has been stored at -20°C for longer than one month, the compound may have started to degrade.
-
Solution: Prepare a fresh stock solution from powder. For experiments running longer than 24-48 hours, consider replenishing the media with freshly diluted this compound to maintain a consistent effective concentration.[2]
-
-
Possible Cause 2: Instability in Aqueous Media. The stability of this compound in your specific cell culture medium at 37°C may be limited.
-
Solution: Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. This can be done by analyzing samples over time using an analytical method like LC-MS.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in DMSO
This protocol outlines a general method using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of this compound in a DMSO stock solution over time.
-
Preparation of Stock Solution (Time Point 0):
-
Accurately weigh the this compound powder.
-
Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 10 mM. Use an ultrasonic bath to aid dissolution if necessary.[3]
-
Immediately take an aliquot of this fresh stock solution for the initial (T=0) analysis.
-
-
Sample Storage:
-
Dispense the remaining stock solution into multiple small, tightly sealed amber vials (to protect from light).
-
Place the vials in a freezer set to -20°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 2 weeks, 1 month, 2 months), remove one vial from the freezer.
-
Allow the vial to thaw completely and reach room temperature before opening to prevent condensation.
-
Prepare a sample for LC-MS analysis by diluting the stock solution in an appropriate solvent (e.g., acetonitrile).
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Use a suitable gradient elution method on a C18 column to separate the parent compound from any potential degradants.
-
Monitor the purity of this compound by integrating the peak area of the parent compound from the UV chromatogram or the extracted ion chromatogram from the mass spectrometer.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point relative to the initial T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation profile. A compound is often considered stable if its purity remains above 95% of the initial value.
-
Signaling Pathway
This compound functions by inducing the degradation of KAT2A and KAT2B, which are critical regulators of gene transcription through histone acetylation. Their removal leads to downstream anti-cancer effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 8. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
Potential off-target effects of AUR1545
Disclaimer: The following information is provided for research purposes only. AUR1545 is a hypothetical Aurora kinase inhibitor. The data presented here are based on known characteristics of other well-documented Aurora kinase inhibitors, such as Alisertib (Aurora A selective), Barasertib (B1683942) (Aurora B selective), and Danusertib (pan-Aurora inhibitor), to provide a representative guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Aurora kinases, which are serine/threonine kinases essential for the proper execution of mitosis. Inhibition of these kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3]
Q2: I am observing a phenotype that doesn't align with standard Aurora kinase inhibition (e.g., effects in non-dividing cells, unexpected pathway activation). What could be the cause?
A2: This could be due to off-target effects. Like many kinase inhibitors that target the ATP-binding pocket, this compound may inhibit other kinases or proteins, especially at higher concentrations. For example, some Aurora kinase inhibitors are known to have activity against receptor tyrosine kinases like FGFR1, Abl, and FLT3.[2][3] These off-target activities can trigger unintended signaling pathways, leading to unexpected biological outcomes.
Q3: What are the most common off-target effects and associated toxicities observed with Aurora kinase inhibitors?
A3: Common toxicities observed in clinical and preclinical studies of Aurora kinase inhibitors include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal issues (mucositis, stomatitis).[1][4][5] These can be a result of both on-target effects in rapidly dividing hematopoietic and epithelial cells and potential off-target kinase inhibition. For instance, inhibition of kinases like FLT3 and KIT can contribute to hematological toxicities.[6]
Q4: How can I confirm if the phenotype I'm observing is due to an on-target or off-target effect of this compound?
A4: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use a structurally different inhibitor: Compare the phenotype induced by this compound with that of another Aurora kinase inhibitor from a different chemical class. A consistent phenotype suggests an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Aurora kinase. If the resulting phenotype mimics treatment with this compound, it confirms the effect is on-target.
-
Dose-response analysis: Off-target effects often require higher concentrations of the inhibitor than on-target effects. A careful dose-response study can help differentiate between the two.
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the on-target phenotype but not the off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Cell Death at Low Doses | Off-target toxicity | 1. Perform a wide dose-response curve to determine the IC50 for proliferation and compare it to the IC50 for target inhibition (e.g., p-Histone H3 reduction).2. Screen this compound against a kinase panel to identify potent off-targets (See Protocol 1).3. Validate key off-targets in a cellular context (See Protocol 2). |
| Unexpected Signaling Pathway Activation | Off-target kinase inhibition | 1. Review the known off-target profile of this compound or similar compounds.2. Use phosphoproteomics or Western blotting to analyze the activation state of suspected off-target pathways (e.g., MAPK/ERK, PI3K/Akt).3. Use specific inhibitors for the suspected off-target kinase to see if it phenocopies the effect. |
| Inconsistent Results Between Batches | Compound stability or purity issues | 1. Verify the purity and integrity of your this compound stock solution.2. Prepare fresh dilutions for each experiment from a validated stock.3. Store the compound under recommended conditions (typically -20°C or -80°C, protected from light). |
| Discrepancy with Published Data | Different experimental conditions | 1. Ensure cell line authenticity and passage number are consistent.2. Verify that assay parameters (e.g., cell density, incubation time, serum concentration) match the reference protocol.3. Consider that different cell lines can have varying expression levels of on- and off-target kinases. |
Off-Target Kinase Inhibition Profile
The selectivity of a kinase inhibitor is crucial for interpreting experimental results. While a comprehensive public dataset for a hypothetical compound like this compound is unavailable, the following table presents known off-target data for the real-world inhibitor Danusertib (PHA-739358) to illustrate a typical kinase inhibition profile. Other inhibitors like Alisertib and Barasertib are known to be highly selective, but detailed public IC50 tables against broad kinase panels are limited.[2][7][8][9]
Table 1: Representative Off-Target Profile of Danusertib (PHA-739358)
| Target Kinase | IC50 (nM) | Primary Cellular Function | Potential Phenotypic Consequence of Inhibition |
| Aurora A (On-Target) | 13 | Mitotic spindle formation, centrosome separation | Mitotic arrest, aneuploidy, apoptosis |
| Aurora B (On-Target) | 79 | Chromosome segregation, cytokinesis | Polyploidy, failed cell division, apoptosis |
| Aurora C (On-Target) | 61 | Meiosis, potential role in mitosis | Mitotic defects |
| Abl | 25 | Cell proliferation, differentiation, migration | May contribute to efficacy in CML |
| FGFR1 | 47 | Angiogenesis, cell proliferation, survival | Anti-angiogenic effects, altered cell growth |
| TrkA | 31 | Neuronal survival and differentiation | Potential neurotoxicity or unexpected effects in neural-derived cells |
| c-RET | 31 | Cell proliferation, neuronal development | Altered growth signaling |
Data compiled from multiple sources.[3][10] IC50 values can vary based on assay conditions.
Experimental Protocols
Protocol 1: Biochemical Kinase Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases in a cell-free system. This is a primary method for identifying potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in an appropriate buffer.
-
Assay Plate Setup: In a multi-well plate, add the diluted this compound, a positive control inhibitor, and a vehicle control (DMSO).
-
Kinase Reaction Initiation: Add a reaction mixture containing a specific purified kinase, its corresponding substrate peptide, and ATP (often radiolabeled [γ-³³P]ATP or in a system where ADP production is measured).
-
Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete remaining ATP. Then, add a second reagent to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal proportional to kinase activity.[11]
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each this compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each sensitive kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Off-Target Validation (Western Blot)
Objective: To confirm that an identified off-target kinase is inhibited by this compound inside intact cells by measuring the phosphorylation of its direct downstream substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells known to have an active signaling pathway for the suspected off-target kinase (e.g., a cell line with an activating FLT3 mutation). Treat the cells with a dose range of this compound for a specified time (e.g., 1-4 hours).
-
Positive and Negative Controls: Include a known inhibitor of the off-target kinase as a positive control and a vehicle (DMSO) as a negative control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the off-target's substrate (e.g., anti-phospho-STAT5 for the FLT3 pathway).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate (ECL) and detect the signal using an imaging system.
-
-
Data Normalization and Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in the ratio of phosphorylated to total substrate protein indicates cellular inhibition of the off-target kinase.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Alisertib, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with AUR1545 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AUR1545, a selective degrader of the lysine (B10760008) acetyltransferases KAT2A and KAT2B.[1][2] This guide is intended for researchers, scientists, and drug development professionals to help interpret experimental results, particularly those that may be unexpected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional protein degrader that selectively targets the lysine acetyltransferases KAT2A and its paralog KAT2B for ubiquitination and subsequent proteasomal degradation.[2][3][4] By degrading these key epigenetic regulators, this compound aims to induce a change in the cancer cell state from a proliferative, plastic state to a more terminally differentiated one, thereby inhibiting tumor growth.[5]
Q2: In which cancer types has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated the activity of this compound in models of Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][3]
Q3: What are the expected phenotypic outcomes of successful this compound treatment in cancer cell lines?
A3: Successful treatment with this compound is expected to lead to several key outcomes:
-
Selective degradation of KAT2A and KAT2B proteins. [3]
-
Induction of cell state changes towards a more differentiated phenotype. For example, monocytic differentiation in AML models and epithelial differentiation in SCLC models.[5]
-
Reduction in histone H3 lysine 9 acetylation (H3K9ac) , a downstream target of KAT2A/B activity.
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution in a suitable solvent like DMSO at -80°C.[2] For experimental use, fresh dilutions in cell culture media should be prepared from the stock solution. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results can arise from various factors, from experimental variability to the complex biology of the system under study. This guide provides a framework for troubleshooting common scenarios.
| Observed Issue | Potential Cause | Recommended Action |
| No or weak inhibition of cell growth | Cell line resistance: Not all cell lines are sensitive to KAT2A/B degradation. Sensitivity can be influenced by the specific genetic and epigenetic context of the cells. | Confirm Target Degradation: Perform a Western blot to verify the degradation of KAT2A and KAT2B in your specific cell line after this compound treatment. Test a range of concentrations: Perform a dose-response curve to determine the GI50 in your cell line. Consider treatment duration: Extend the treatment duration, as the effects on cell proliferation may be time-dependent. |
| Suboptimal drug concentration or activity: The compound may have degraded due to improper storage or handling. | Use fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. Verify compound identity and purity: If possible, confirm the integrity of your this compound stock. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and media components can all influence experimental outcomes. | Standardize cell culture protocols: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure uniform confluency at the time of treatment. Use a positive control: Include a known sensitive cell line in your experiments to ensure the compound is active. |
| Inconsistent drug preparation: Errors in dilution or mixing can lead to variability. | Prepare fresh dilutions for each experiment: Ensure accurate pipetting and thorough mixing of the compound in the media. | |
| Cell death observed is higher than expected or appears non-specific | Off-target effects at high concentrations: While this compound is highly selective, very high concentrations may lead to off-target toxicities. | Perform a dose-response curve: Determine the optimal concentration that induces the desired phenotype without causing excessive, acute cytotoxicity. Assess markers of apoptosis/necrosis: Use assays like Annexin V/PI staining to distinguish between targeted anti-proliferative effects and non-specific cell death. |
| No change in differentiation markers despite KAT2A/B degradation | Cell-type specific differentiation pathways: The specific differentiation markers induced by KAT2A/B degradation can be cell-context dependent. | Expand your panel of differentiation markers: Investigate a broader range of markers associated with the expected differentiation lineage. Perform functional assays: In addition to marker expression, assess functional changes associated with differentiation (e.g., phagocytic activity for myeloid cells). |
| Compensatory signaling pathways: Cells may activate compensatory pathways that mask the expected phenotypic changes. | Investigate related pathways: Explore the activity of pathways known to interact with KAT2A/B signaling, such as the c-MYC pathway. |
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound in preclinical studies.
| Parameter | Cell Line | Value | Reference |
| GI50 | MOLM-13 (AML) | 1.2 nM | |
| NCI-H1048 (SCLC) | 1.5 nM | ||
| LASCPC-01 (NEPC) | 5 nM | ||
| Tumor Growth Inhibition | NCI-H1048 Xenograft Model | 70% at 30 mg/kg |
Experimental Protocols
These are generalized protocols that should be optimized for your specific experimental conditions.
Western Blotting for KAT2A/B Degradation
Objective: To confirm the degradation of KAT2A and KAT2B proteins following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-KAT2A
-
Anti-KAT2B
-
Anti-H3K9ac
-
Loading control (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed cells and treat with a dose-range of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After allowing cells to adhere (for adherent cells), treat with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 3, 5, or 7 days).
-
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
How to minimize AUR1545 precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AUR1545, with a focus on preventing precipitation in experimental media.
Troubleshooting Guide: Minimizing this compound Precipitation
Issue: Precipitation observed after adding this compound to cell culture media.
This is a common challenge when working with hydrophobic compounds like this compound. The following steps can help identify the cause and resolve the issue.
Question: What are the primary causes of this compound precipitation in media?
Answer: Precipitation of this compound in aqueous media is primarily due to its low water solubility.[1] Several factors can contribute to this issue:
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
-
Improper Dilution: Incorrectly diluting the DMSO stock solution can cause the compound to crash out of solution.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.
-
Media Composition: Components in the cell culture media, such as certain salts or proteins, may interact with this compound and reduce its solubility.[2][3]
Question: How can I prevent this compound from precipitating when preparing my experiment?
Answer: Follow this step-by-step protocol for preparing your working solution of this compound in cell culture media:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Perform Serial Dilutions:
-
Do not add the highly concentrated DMSO stock directly to your final volume of media. This will cause rapid precipitation.
-
Perform one or more intermediate dilution steps in either DMSO or your cell culture media. A stepwise dilution reduces the shock of moving from a high-DMSO to a low-DMSO environment.
-
-
Final Dilution into Media:
-
Warm your cell culture media to 37°C before adding the this compound solution.
-
While gently vortexing or swirling the media, add the final aliquot of this compound drop-by-drop. This ensures rapid mixing and dispersion.
-
The final concentration of DMSO in your media should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.
-
Question: I followed the protocol, but I still see some precipitation. What else can I do?
Answer: If precipitation persists, consider the following:
-
Lower the Final Concentration: Your desired concentration may not be achievable in your specific media formulation. Try a lower final concentration of this compound.
-
Test Different Media Formulations: If possible, test the solubility of this compound in different types of media.
-
Use a Surfactant: For in vitro assays, a very low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.001%) might help maintain solubility, but this should be tested for effects on your cells first.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: The recommended solvent for preparing stock solutions of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] It is insoluble in water and ethanol.[1]
Q2: How should I store my this compound stock solution? A2: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4][5]
Q3: What is the mechanism of action of this compound? A3: this compound is a potent and selective heterobifunctional degrader of the histone acetyltransferases KAT2A and KAT2B.[6][7] It induces the degradation of these proteins, leading to changes in cell state and inhibition of tumor growth.[6][8]
Q4: Has this compound shown improved solubility compared to other similar compounds? A4: Yes, this compound was developed to have improved properties, including better solubility, compared to its predecessor, AUR101.[6]
Quantitative Data Summary
The following tables summarize the solubility and stock solution preparation data for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 50-100 mg/mL (60.32 - 120.66 mM)[1][4] | Use fresh, anhydrous DMSO. Ultrasonic assistance may be needed.[1][4][5] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Table 2: Stock Solution Preparation Examples (for a 10 mM Stock)
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 0.1207 mL |
| 5 mg | 0.6033 mL |
| 10 mg | 1.2066 mL |
| Data derived from manufacturer's datasheet.[5] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Working Solution in Cell Culture Media
This protocol details the recommended procedure for diluting a DMSO stock of this compound into an aqueous cell culture medium to minimize precipitation.
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway Diagram: Mechanism of this compound Action
The following diagram illustrates the intended biological action of this compound.
Caption: Mechanism of this compound-induced protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
Technical Support Center: Troubleshooting AUR1545 Efficacy in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the efficacy of AUR1545, a selective degrader of the histone acetyltransferases KAT2A and KAT2B, across various cancer cell lines. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist researchers in optimizing their experiments and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective heterobifunctional small molecule designed to induce the degradation of KAT2A and its paralog KAT2B.[1] As a proteolysis-targeting chimera (PROTAC)-like molecule, this compound functions by forming a ternary complex with an E3 ubiquitin ligase and the target proteins (KAT2A/B), leading to their ubiquitination and subsequent degradation by the proteasome.[2] By degrading these key epigenetic regulators, this compound aims to inhibit tumor growth and promote cell differentiation in cancers where KAT2A/B are drivers of tumor cell plasticity, such as Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[3][4]
Q2: I am observing variable or no efficacy of this compound in my cell line. What are the potential reasons?
A2: The efficacy of this compound can vary between cell lines due to several factors:
-
Expression levels of KAT2A and KAT2B: Cell lines with higher expression of KAT2A and/or KAT2B are generally more sensitive to this compound.[5][6][7]
-
Components of the Ubiquitin-Proteasome System (UPS): The efficiency of this compound is dependent on the cellular machinery for protein degradation. Variations in the expression or function of the specific E3 ligase recruited by this compound, as well as other components of the UPS, can impact its efficacy.
-
Cellular context and compensatory pathways: The genetic and epigenetic landscape of a cell line can influence its dependence on KAT2A/B signaling. The activation of compensatory signaling pathways can lead to resistance.
-
Compound stability and cell permeability: Issues with the stability of this compound in your specific cell culture medium or poor cell permeability can limit its intracellular concentration and, consequently, its effectiveness.[8]
Q3: In which cancer types and cell lines has this compound shown efficacy?
A3: this compound has demonstrated potent anti-proliferative effects in preclinical models of AML, SCLC, and NEPC.[3][4] Specific cell lines in which efficacy has been reported include:
-
MOLM-13 (AML): Shows high sensitivity to this compound.
-
NCI-H1048 (SCLC): Demonstrates potent growth inhibition.[1]
-
LASCPC-01 (NEPC): Exhibits sensitivity to this compound-induced growth inhibition.[1]
Quantitative Data Summary
The following table summarizes the reported half-maximal growth inhibition (GI50) and half-maximal degradation concentration (DC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) | DC50 (KAT2A) (nM) | DC50 (KAT2B) (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.2 | Not Reported | Not Reported | [1] |
| NCI-H1048 | Small Cell Lung Cancer (SCLC) | 1.5 | 0.06 | 0.06 | [1][9] |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | 5 | Not Reported | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
General Experimental Workflow for Assessing this compound Efficacy
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when evaluating the efficacy of this compound.
Issue 1: No or Low Efficacy (High GI50/IC50)
Possible Cause & Suggested Solution:
-
Compound Integrity:
-
Problem: this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of this compound from a reputable supplier. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
Experimental Protocol:
-
Problem: Suboptimal drug concentration or treatment duration.
-
Solution: Perform a dose-response study with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
-
Cell Line Characteristics:
-
Problem: Low expression of target proteins (KAT2A/B) or essential E3 ligase components.
-
Solution:
-
Western Blot: Quantify the baseline protein levels of KAT2A and KAT2B in your cell line and compare them to sensitive cell lines (e.g., MOLM-13).
-
RT-qPCR: Analyze the mRNA expression levels of KAT2A, KAT2B, and components of the relevant E3 ligase complex.
-
-
-
Cell Permeability:
-
Problem: this compound may not be efficiently entering the cells.
-
Solution: While direct measurement of intracellular drug concentration can be complex, comparing efficacy with a positive control compound known to be cell-permeable can provide indirect evidence.
-
-
Acquired Resistance:
-
Problem: Cells may develop resistance through the upregulation of compensatory signaling pathways.
-
Solution: Investigate potential resistance mechanisms by analyzing changes in related signaling pathways (e.g., via RNA-seq or phospho-proteomics) in resistant versus sensitive cells.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause & Suggested Solution:
-
Cell Culture Conditions:
-
Problem: Variations in cell passage number, confluency, or overall cell health.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and treat them at a consistent confluency level for all experiments. Regularly check for mycoplasma contamination.
-
-
Reagent Variability:
-
Problem: Inconsistent preparation of this compound dilutions or other reagents.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Assay Performance:
-
Problem: Technical variability in assay execution (e.g., pipetting errors, uneven cell seeding).
-
Solution: Use calibrated pipettes and ensure a homogenous cell suspension before seeding. Include appropriate controls (vehicle, positive, and negative) in every experiment.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on cell viability and calculate the GI50 value.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. c. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (medium only). b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to determine the GI50 value.
Protocol 2: Western Blot for KAT2A/B Degradation
Objective: To assess the degradation of KAT2A and KAT2B proteins following this compound treatment and determine the DC50 value.
Materials:
-
Selected cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-KAT2A, anti-KAT2B, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed and treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). b. Wash cells with ice-cold PBS and lyse them with RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Data Acquisition and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using image analysis software. c. Normalize the KAT2A and KAT2B band intensities to the loading control. d. Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 value.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Expression of KAT2A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. KAT2A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. KAT2B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KAT2A/B degrader has activity in small-cell lung cancer models | BioWorld [bioworld.com]
Why is my AUR1545 not showing activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AUR1545, a selective degrader of the histone acetyltransferases KAT2A and KAT2B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective heterobifunctional degrader of the lysine (B10760008) acetyltransferases (KATs) KAT2A and KAT2B.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of these proteins, leading to the inhibition of cancer cell proliferation and the induction of a more differentiated cell state.[1][3] this compound has shown activity in various cancer models, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[1][3]
Q2: My this compound is not showing any activity in my cell-based assay. What are the possible reasons?
There are several potential reasons for a lack of activity, ranging from compound integrity to experimental setup. Here are some key areas to troubleshoot:
-
Compound Integrity and Preparation:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Improper storage can lead to degradation of the compound.
-
Solubility Issues: this compound is soluble in DMSO. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce its solubility.[1] If you observe precipitation in your stock solution, gentle warming and vortexing may help. For in vivo studies, specific formulation protocols should be followed.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
-
Experimental Design and Execution:
-
Incorrect Concentration Range: A full dose-response curve should be performed to determine the optimal working concentration for your specific cell line. For this compound, potent degradation of KAT2A/B has been observed at sub-nanomolar to low nanomolar concentrations.[3]
-
The "Hook Effect": As a PROTAC-like molecule, this compound may exhibit a "hook effect" at very high concentrations. This phenomenon occurs when the degrader forms more binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to reduced efficacy at higher doses.
-
Insufficient Incubation Time: Protein degradation is a time-dependent process. Ensure that the incubation time is sufficient for this compound to induce the degradation of KAT2A/B. Western blot analysis at different time points (e.g., 4, 8, 24, 48 hours) can help determine the optimal duration.
-
Cell Line Specificity: The expression levels of KAT2A, KAT2B, and the necessary E3 ubiquitin ligase components can vary between cell lines. It is advisable to confirm the expression of these proteins in your cell model of interest.
-
-
Cell Culture Conditions:
-
Cell Health and Confluency: Ensure that your cells are healthy, within a consistent passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally to treatment.
-
Q3: How can I confirm that this compound is degrading KAT2A and KAT2B in my experiment?
The most direct method to confirm target degradation is by Western Blot . You can treat your cells with this compound at various concentrations and time points and then probe for KAT2A and KAT2B protein levels. A significant reduction in the protein bands compared to the vehicle-treated control would confirm degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low activity of this compound | Improper storage of this compound powder or stock solutions. | Store powder at -20°C and DMSO stock solutions in single-use aliquots at -80°C.[1] |
| Reduced solubility due to moist DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[1] | |
| "Hook effect" at high concentrations. | Perform a wide dose-response curve to identify the optimal concentration for degradation. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the optimal treatment duration for your cell line. | |
| Low expression of KAT2A/B or E3 ligase components in the cell line. | Verify the expression of KAT2A, KAT2B, and relevant E3 ligase components (e.g., via Western Blot or qPCR). | |
| Inconsistent results between experiments | Variation in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and confluency. |
| Inaccurate pipetting of the compound. | Ensure accurate and consistent dilution of the stock solution for each experiment. | |
| Precipitation observed in cell culture media | Poor solubility of this compound in the final dilution. | Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.1%) and that the compound is well-mixed upon dilution. |
Quantitative Data
The following table summarizes the activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | DC50 (nM) | DC90 (nM) | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 1 | ~1 | < 10 |
| NCI-H1048 | Small-Cell Lung Cancer (SCLC) | < 1 | ~1 | < 10 |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | < 1 | ~1 | < 10 |
Data adapted from preclinical studies.[3] DC50: Concentration for 50% maximal degradation. DC90: Concentration for 90% maximal degradation. GI50: Concentration for 50% growth inhibition.
Experimental Protocols
Western Blot for KAT2A/B Degradation
This protocol provides a general guideline for assessing the degradation of KAT2A and KAT2B in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MOLM-13, NCI-H1048)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against KAT2A, KAT2B, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO). Incubate for the desired time points (e.g., 4, 24, 48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KAT2A, KAT2B, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 7-8 days for some cancer cell lines).[3]
-
Assay Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound inactivity.
References
Validation & Comparative
Validating AUR1545 On-Target Activity with KAT2A siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of AUR1545, a potent and selective degrader of the histone acetyltransferases KAT2A and KAT2B, against results from KAT2A-specific small interfering RNA (siRNA) knockdown.[1][2][3] Establishing concordance between a small molecule inhibitor and a genetic knockdown approach is a critical step in confirming the mechanism of action and ensuring that the observed cellular phenotypes are a direct result of targeting KAT2A.
Mechanism of Action: Chemical vs. Genetic Perturbation
KAT2A (also known as GCN5) is a histone acetyltransferase that plays a crucial role in transcriptional regulation by acetylating histones (e.g., H3K9ac) and non-histone proteins, leading to chromatin remodeling and gene activation.[4][5][6] Its activity is implicated in the proliferation and maintenance of certain cancer cell states, including Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[2][7][8]
This compound acts as a molecular degrader, inducing the ubiquitination and subsequent proteasomal degradation of KAT2A and its paralog KAT2B, leading to a rapid and sustained loss of the target proteins.[1][7][8]
The validation strategy hinges on the principle that if this compound's effects are truly mediated by KAT2A loss, they should phenocopy the effects observed with KAT2A siRNA knockdown.
Caption: KAT2A signaling and points of intervention.
Experimental Validation Workflow
A parallel experimental design is essential for a direct comparison. The workflow involves treating a selected cancer cell line (e.g., MOLM-13 for AML) with this compound, a negative control compound (DMSO), KAT2A-targeting siRNA, and a non-targeting control siRNA. Subsequent analyses are performed to compare outcomes at the molecular and phenotypic levels.
Caption: Workflow for validating this compound on-target effects.
Comparative Data Analysis
The following tables summarize expected quantitative results from comparative experiments in a relevant cancer cell line (e.g., MOLM-13 AML cells).
Table 1: Comparison of Effects on KAT2A mRNA and Protein Levels
| Treatment (72h) | Relative KAT2A mRNA Level (vs. Control) | Relative KAT2A Protein Level (vs. Control) | Rationale |
| Vehicle / Scrambled siRNA | 100% | 100% | Baseline expression. |
| This compound (10 nM) | ~100% | <10% | Degrader acts post-translationally, affecting protein without changing mRNA levels. |
| KAT2A siRNA (50 nM) | <25% | <20% | siRNA degrades mRNA, leading to reduced protein synthesis.[11][12] |
Table 2: Comparison of Phenotypic Effects
| Treatment | Cell Viability (7 days, % of Control) | Differentiation Marker (e.g., CD11b+) (% Positive Cells) |
| Vehicle / Scrambled siRNA | 100% | 5% |
| This compound (10 nM) | ~30% | >40% |
| KAT2A siRNA (50 nM) | ~35% | >35% |
Note: Data are representative and should be determined experimentally. Cell viability can be measured using assays like CellTiter-Glo®.[8][13] Differentiation can be assessed by flow cytometry for cell surface markers.
Table 3: Comparison of Effects on Downstream Pathway Markers
| Treatment (72h) | Relative H3K9ac Level (vs. Control) | Relative MYCN Protein Level (vs. Control) |
| Vehicle / Scrambled siRNA | 100% | 100% |
| This compound (10 nM) | <40% | <50% |
| KAT2A siRNA (50 nM) | <45% | <55% |
Note: KAT2A acetylates H3K9 and can regulate the stability of MYC-family proteins.[5][11] Loss of KAT2A is expected to decrease both markers.
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is for a 6-well plate format and should be optimized for the specific cell line.
Reagents:
-
KAT2A-targeting siRNA
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium (antibiotic-free)
Procedure:
-
Cell Seeding: The day before transfection, seed cells (e.g., 2.5 x 10⁵ cells/well) in 2 mL of antibiotic-free growth medium to be 30-50% confluent at the time of transfection.[14]
-
siRNA-Lipid Complex Preparation:
-
Solution A: For each well, dilute 50 pmol of siRNA into 100 µL of Opti-MEM™.
-
Solution B: For each well, dilute 5 µL of RNAiMAX into 100 µL of Opti-MEM™.
-
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.[14]
-
Transfection: Add the 210 µL siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours at 37°C before proceeding with downstream analysis.
Protocol 2: Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines a two-step RT-qPCR process for measuring mRNA levels.[15]
Reagents:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Gene-specific primers for KAT2A and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[16][17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing KAT2A expression to the housekeeping gene and comparing treated samples to the control.[15]
Protocol 3: Western Blot Analysis
This protocol is for assessing protein levels post-treatment.
Reagents:
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (anti-KAT2A, anti-H3K9ac, anti-MYCN, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protocol 4: Cell Viability (CellTiter-Glo®) Assay
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.[13][18]
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (e.g., 5,000 cells/well in 80 µL) and add 20 µL of compound or vehicle for the desired treatment duration (e.g., 7 days).
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Assay Protocol:
-
Equilibrate the plate and reagent to room temperature for 30 minutes.[19]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[20] Normalize results to the vehicle control wells.
Conclusion
A strong correlation between the phenotypic and molecular results obtained from this compound treatment and KAT2A siRNA knockdown provides compelling evidence for the on-target activity of the compound. Observing similar reductions in cell viability, induction of differentiation, and modulation of downstream markers like H3K9ac and MYCN levels with both methods validates that this compound's anti-cancer effects are mediated through the degradation of KAT2A. This rigorous validation is fundamental for the continued development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Acetyltransferase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. researchgate.net [researchgate.net]
- 6. Loss of Kat2a enhances transcriptional noise and depletes acute myeloid leukemia stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 11. MYCN and KAT2A form a feedforward loop to drive an oncogenic transcriptional program in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
AUR1545: A New Frontier in Epigenetic Modulation Beyond General HAT Inhibition
In the landscape of epigenetic drug discovery, histone acetyltransferase (HAT) inhibitors have emerged as a promising class of therapeutics. However, the development of molecules with high potency and selectivity remains a significant challenge. This guide provides a comparative analysis of AUR1545, a novel selective degrader of the histone acetyltransferases KAT2A and KAT2B, against general HAT inhibitors, offering insights for researchers, scientists, and drug development professionals.
Differentiating Mechanism: Degradation vs. Inhibition
A key advantage of this compound lies in its distinct mechanism of action. Unlike general HAT inhibitors that typically block the enzyme's active site, this compound is a heterobifunctional degrader. It induces the selective degradation of KAT2A and KAT2B proteins through the ubiquitin-proteasome system.[1] This approach offers the potential for a more profound and sustained downstream effect compared to transient enzymatic inhibition.
Table 1: Comparison of Mechanistic and Physicochemical Properties
| Feature | This compound | General HAT Inhibitors (e.g., C646, A-485) |
| Mechanism of Action | Selective degradation of KAT2A/KAT2B proteins | Reversible or irreversible inhibition of HAT enzymatic activity |
| Primary Target(s) | KAT2A and KAT2B | Varies (e.g., p300/CBP, PCAF, GCN5) |
| Cellular Outcome | Elimination of target protein | Blockade of target protein's catalytic function |
| Potential for Scaffolding Function Disruption | High | Low to moderate |
| Pharmacodynamic Duration | Potentially longer, dependent on protein resynthesis | Dependent on compound half-life and target engagement |
Potency and Selectivity: A Quantitative Comparison
Preclinical data demonstrates the high potency of this compound in inducing degradation of its target proteins and inhibiting the growth of cancer cell lines.[1][2] While direct head-to-head selectivity screening of this compound against a broad panel of HATs is not publicly available, the data consistently highlights its high selectivity for KAT2A and KAT2B.[3][4] In contrast, general HAT inhibitors exhibit varying degrees of potency and selectivity.
Table 2: Comparative Potency of this compound and Representative General HAT Inhibitors
| Compound | Target(s) | Assay Type | Cell Line / Enzyme | Potency | Reference |
| This compound | KAT2A/KAT2B | Growth Inhibition | MOLM-13 (AML) | GI₅₀: 1.2 nM | [2] |
| NCI-H1048 (SCLC) | GI₅₀: 1.5 nM | [2] | |||
| LASCPC-01 (NEPC) | GI₅₀: 5 nM | [2] | |||
| KAT2A/KAT2B | Protein Degradation | MOLM-13 (AML) | DC₅₀: <1 nM | [1] | |
| NCI-H1048 (SCLC) | DC₅₀: <1 nM | [1] | |||
| C646 | p300/CBP | Enzymatic Inhibition | p300 | Kᵢ: 400 nM | [5] |
| p300 | IC₅₀: 1.6 µM | [6] | |||
| A-485 | p300/CBP | Enzymatic Inhibition | p300 | IC₅₀: 9.8 nM | [7][8] |
| CBP | IC₅₀: 2.6 nM | [7][8] |
GI₅₀: 50% growth inhibition; DC₅₀: 50% degradation concentration; Kᵢ: Inhibition constant; IC₅₀: 50% inhibitory concentration. AML: Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer; NEPC: Neuroendocrine Prostate Cancer.
It is important to note that A-485 demonstrates high selectivity, being over 1,000-fold more selective for p300/CBP over other HATs such as PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2.[8]
Impact on Cellular Signaling Pathways
The distinct targets of this compound and general HAT inhibitors, such as those targeting p300/CBP, result in the modulation of different downstream signaling pathways.
KAT2A/KAT2B Signaling
KAT2A and KAT2B are key regulators of gene expression and are implicated in various cancers.[9] They are known to be involved in pathways that control cell cycle progression and the function of oncogenic transcription factors like c-MYC.[9] The degradation of KAT2A and KAT2B by this compound has been shown to induce cell state changes towards a more terminally differentiated state in cancer models, representing a novel therapeutic strategy for aggressive and drug-resistant cancers.[1]
p300/CBP Signaling
p300 and CBP are crucial transcriptional co-activators that integrate multiple signaling pathways, including those regulated by TGF-β, p53, and Rb. They play a role in a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of p300/CBP can therefore have broad effects on cellular function.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of novel compounds. Below are detailed methodologies for key assays cited in this guide.
In Vitro Protein Degradation Assay (for this compound)
This protocol is designed to assess the ability of a compound to induce the degradation of a target protein in a cellular context.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Multi-well plates
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (anti-KAT2A, anti-KAT2B, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and incubate overnight to allow for attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 24, 48 hours) at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against KAT2A, KAT2B, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control. Calculate the percentage of protein remaining at each concentration relative to the vehicle control and determine the DC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to measure cell proliferation and determine the GI₅₀ value of a compound.[6][7]
Materials:
-
Cancer cell line
-
Opaque-walled multi-well plates
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Dispense a cell suspension into the wells of an opaque-walled multiwell plate. Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the test compound at various concentrations to the experimental wells and incubate for the desired period (e.g., 7 days for GI₅₀ determination).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature. Reconstitute the reagent by transferring the buffer into the substrate vial.
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the GI₅₀ value.
Conclusion
This compound represents a significant advancement over general HAT inhibitors due to its distinct mechanism of action, high potency, and selectivity for KAT2A and KAT2B. As a protein degrader, it offers the potential for a more profound and durable therapeutic effect by eliminating the target protein rather than merely inhibiting its enzymatic activity. The preclinical data strongly suggests that targeting KAT2A/B with degraders like this compound is a promising strategy for cancers dependent on these epigenetic regulators. Further research, including comprehensive selectivity profiling and clinical evaluation, will be crucial to fully elucidate the therapeutic potential of this novel approach in comparison to traditional HAT inhibitors.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. News: Auron Unveils Preclinical Data Supporting its Lead Program and Ability of its AURIGIN⢠Platform to Generate Targeted Cancer Therapies at AACR Annual Meeting [aurontx.com]
- 4. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 5. scispace.com [scispace.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
Phenotypic Comparison of Cells Treated with AUR1545 and NU9056: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of two distinct lysine (B10760008) acetyltransferase modulators: AUR1545, a selective degrader of KAT2A and KAT2B, and NU9056, a selective inhibitor of KAT5 (Tip60). This document summarizes key experimental data, offers detailed methodologies for reproducing these findings, and visualizes the underlying cellular mechanisms and workflows.
At a Glance: this compound vs. NU9056
| Feature | This compound | NU9056 |
| Primary Target(s) | KAT2A and KAT2B | KAT5 (Tip60) |
| Mechanism of Action | Protein Degrader | Enzyme Inhibitor |
| Key Phenotypic Outcomes | Inhibition of proliferation, induction of cellular differentiation.[1][2][3] | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, inhibition of DNA damage response.[4][5][6] |
| Reported Cancer Models | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC), Neuroendocrine Prostate Cancer (NEPC).[2][7] | Prostate Cancer, Anaplastic Thyroid Carcinoma.[4] |
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the effects of this compound and NU9056 on cell viability and other key phenotypic markers.
Table 1: Inhibition of Cell Proliferation (GI50/IC50 Values)
| Compound | Cell Line | Cancer Type | GI50/IC50 | Citation |
| This compound | MOLM-13 | Acute Myeloid Leukemia (AML) | 1.2 nM | [2] |
| NCI-H1048 | Small Cell Lung Cancer (SCLC) | 1.5 nM | [2] | |
| LASCPC-01 | Neuroendocrine Prostate Cancer (NEPC) | 5 nM | [2] | |
| NU9056 | LNCaP | Prostate Cancer | 8 - 27 µM (50% growth inhibition) | [4][6] |
| PC3 | Prostate Cancer | 8 - 27 µM (50% growth inhibition) | [4][6] | |
| DU145 | Prostate Cancer | 8 - 27 µM (50% growth inhibition) | [4][6] |
Table 2: Effects on Apoptosis and the Cell Cycle
| Compound | Cell Line | Effect | Observations | Citation |
| This compound | MOLM-13 | Induction of Differentiation | Upregulation of monocytic differentiation markers. | [8] |
| NU9056 | LNCaP | Induction of Apoptosis | Time- and concentration-dependent activation of caspase 3 and caspase 9.[4][5][9] | |
| LNCaP | Cell Cycle Arrest | Accumulation of cells in the sub-G1 phase.[4][6][9] |
Table 3: Impact on Histone Acetylation
| Compound | Target Histone Mark(s) | Effect | Citation |
| This compound | Acetyl-Histone H3 Lysine 9 (AcH3K9) | Reduction in acetylation. | [8] |
| NU9056 | Acetyl-Histone H4 Lysine 16 (AcH4K16) | Reduction in acetylation.[5][10][11] | |
| Acetyl-Histone H3 Lysine 14 (AcH3K14) | Reduction in acetylation.[5][10][11] | ||
| Acetyl-Histone H4 Lysine 8 (AcH4K8) | Reduction in acetylation.[5][11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and NU9056 lead to different downstream cellular consequences. This compound actively removes KAT2A and KAT2B proteins, while NU9056 blocks the enzymatic activity of KAT5.
Figure 1: Mechanisms of action for this compound and NU9056.
Experimental Workflows
The following diagram outlines a general workflow for comparing the phenotypic effects of this compound and NU9056.
Figure 2: Experimental workflow for phenotypic comparison.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and NU9056 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50/IC50 values.
Western Blot for Protein Degradation and Histone Acetylation
-
Cell Lysis: After treatment with this compound or NU9056, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KAT2A, KAT2B, AcH3K9, KAT5, AcH4K16, AcH3K14, AcH4K8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Collection: Following compound treatment, harvest the cells (including floating cells) and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
Apoptosis Assay (Caspase-Glo® 3/9 Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound or NU9056 as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/9 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/9 reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) to determine the relative caspase activity.
References
- 1. Property based optimization of heterobifunctional degraders of KAT2A and KAT2B for the treatment of cancer | Poster Board #481 - American Chemical Society [acs.digitellinc.com]
- 2. Auron Therapeutics presents preclinical data on KAT2A/B degrader program | BioWorld [bioworld.com]
- 3. News: Auron Presents Preclinical Data at American Chemical Society Annual Meeting [aurontx.com]
- 4. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
Preclinical Synergy of KAT2A/B Degrader AUR1545 Successor, AUTX-703, with Enzalutamide in Prostate Cancer
While no direct synergy studies have been published for the specific compound AUR1545, preclinical data is available for its successor, AUTX-703, a potent and selective oral degrader of KAT2A/B. This guide details the initial findings on the combination of AUTX-703 with the anti-cancer agent Enzalutamide in a prostate cancer model, based on publicly available information.
This compound is a selective degrader of the histone acetyltransferases KAT2A and KAT2B and has demonstrated anti-tumor activity in preclinical models of acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC). It is a precursor to the clinical candidate AUTX-703. Recent preclinical studies have explored the therapeutic potential of combining AUTX-703 with Enzalutamide, an androgen receptor (AR) inhibitor, in an Enzalutamide-resistant prostate cancer cell line.
Overview of Preclinical Findings
A summary of the key findings from the combination study of AUTX-703 and Enzalutamide is presented below. This information is derived from press releases announcing data presentations at the 2024 EORTC-NCI-AACR (ENA) Symposium and the 2024 Prostate Cancer Foundation (PCF) Annual Scientific Retreat. Detailed quantitative data and full experimental protocols from these presentations are not yet publicly available.
| Combination Therapy | Cancer Model | Key Findings | Data Availability |
| AUTX-703 + Enzalutamide | Enzalutamide-resistant prostate cancer cell line | Reduced cell growthDiminished Myc and androgen receptor (AR) signaling | High-level findings from press releases; specific quantitative data not publicly available. |
Signaling Pathways
The synergistic potential of combining a KAT2A/B degrader with an androgen receptor inhibitor may stem from the interplay between their respective signaling pathways. KAT2A/B are involved in transcriptional regulation, including pathways that can contribute to therapy resistance. The androgen receptor is a key driver of prostate cancer growth. By targeting both pathways, the combination may overcome resistance mechanisms and lead to a more potent anti-cancer effect.
Caption: Putative signaling pathways of AUTX-703 and Enzalutamide.
Experimental Protocols
While the specific protocols used in the AUTX-703 and Enzalutamide synergy studies are not publicly available, a general methodology for assessing synergy between two anti-cancer agents in a cell line model is described below.
Cell Culture and Reagents:
-
An Enzalutamide-resistant prostate cancer cell line would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
AUTX-703 and Enzalutamide would be dissolved in a suitable solvent, such as DMSO, to create stock solutions.
Synergy Assessment (Combination Index):
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AUTX-703 alone, Enzalutamide alone, and in combination at a constant ratio.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each agent and the combinations are used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Western Blot Analysis for Signaling Pathway Modulation:
-
Protein Extraction: Cells treated with AUTX-703, Enzalutamide, or the combination for a specified time are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., KAT2A, KAT2B, AR, c-Myc, and a loading control like GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A general experimental workflow for a synergy study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
